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  • Product: N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea
  • CAS: 21780-68-7

Core Science & Biosynthesis

Foundational

Crystal Engineering and Supramolecular Dynamics of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea

Executive Summary The rational design of functional crystalline materials relies heavily on understanding the subtle interplay of non-covalent interactions. N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea represents a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functional crystalline materials relies heavily on understanding the subtle interplay of non-covalent interactions. N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea represents a highly versatile structural motif in coordination chemistry, crystal engineering, and pharmacology. The molecule's architecture is defined by a central thiourea core (-NH-CS-NH-) flanked by an electron-donating 4-methoxyphenyl group and a nitrogen-bearing 2-pyridinyl ring.

This specific combination of functional groups creates a highly directional hydrogen-bonding scaffold. The 2-pyridinyl group acts as a critical conformational lock via intramolecular hydrogen bonding[1], while the thiourea core drives intermolecular assembly. Understanding these structural dynamics is essential for applications ranging from the design of selective enzyme inhibitors (such as BACE-1)[2] to the tuning of crystal growth in highly efficient perovskite solar cells[3].

Molecular Architecture and Conformational Logic

The three-dimensional conformation of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is strictly governed by the steric and electronic demands of its substituents.

The Intramolecular Conformational Lock

In the solid state, the molecule predominantly adopts a cis-trans conformation relative to the central thiourea C=S bond. The 2-pyridinyl nitrogen is oriented syn to the adjacent thiourea N-H group.

  • Causality: This orientation is not accidental; it is thermodynamically driven by the formation of a robust intramolecular N-H⋯Npyridyl​ hydrogen bond[1]. This interaction creates a pseudo-six-membered chelate ring, effectively locking the pyridine ring into near-coplanarity with the thiourea core (dihedral angle typically < 5°).

Steric Torsion of the Methoxyphenyl Ring

Conversely, the 4-methoxyphenyl ring cannot achieve coplanarity with the thiourea core.

  • Causality: The bulky sulfur atom of the thiocarbonyl group creates severe steric repulsion against the ortho-protons of the methoxyphenyl ring. To minimize this steric clash, the aromatic ring twists out of the thiourea plane, typically exhibiting a dihedral angle between 45° and 60°[4]. This torsion breaks the extended π -conjugation but is essential for minimizing the molecule's overall steric strain energy.

HbondLogic Core Thiourea Core (-NH-CS-NH-) Intra Intramolecular H-Bond (N-H···N_pyridyl) Core->Intra restricts rotation InterS Intermolecular H-Bond (N-H···S=C) Core->InterS drives packing InterO Intermolecular H-Bond (C-H···O_methoxy) Core->InterO stabilizes lattice Coplanar Pyridine Ring Coplanarity Intra->Coplanar Dimer Centrosymmetric Dimers InterS->Dimer Lattice 3D Supramolecular Network InterO->Lattice Dimer->Lattice

Logical flow of hydrogen bonding networks dictating the 3D supramolecular lattice.

Supramolecular Assembly and Hydrogen Bonding Networks

The crystal packing of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a masterclass in hierarchical self-assembly, driven by a competition between strong and weak hydrogen bond donors and acceptors[5].

  • Primary Synthon (The Dimer): Because one of the thiourea N-H protons is consumed by the intramolecular bond to the pyridine nitrogen, only one N-H remains available for intermolecular bonding. This remaining N-H acts as a donor to the highly polarizable C=S sulfur atom of an adjacent molecule. This results in the formation of centrosymmetric dimers characterized by an R22​(8) hydrogen-bonded ring motif[5].

  • Secondary Synthon (Lattice Stabilization): The 4-methoxy group plays a crucial role in extending the dimers into a 3D architecture. The oxygen atom acts as a weak hydrogen-bond acceptor for aromatic C-H protons from neighboring molecules ( C-H⋯O interactions).

  • Tertiary Synthon ( π−π Stacking): Because the pyridine rings are locked into a planar conformation, they provide an ideal flat surface for offset face-to-face π−π stacking interactions between adjacent dimeric units, further stabilizing the crystal lattice[6].

Experimental Methodologies: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, the synthesis and crystallization must be tightly controlled to prevent kinetic trapping of amorphous aggregates.

Protocol 1: Nucleophilic Addition Synthesis
  • Step 1: Dissolve 10.0 mmol of 2-aminopyridine in 20 mL of absolute ethanol.

    • Causality/Validation: Absolute ethanol is strictly required. The presence of water will lead to the competitive hydrolysis of the isothiocyanate reagent in the next step, generating unwanted urea byproducts.

  • Step 2: Slowly add 10.0 mmol of 4-methoxyphenyl isothiocyanate dropwise to the stirring solution at room temperature.

  • Step 3: Elevate the temperature to 78°C (reflux) and maintain for 4 hours.

    • Causality/Validation: The nucleophilic attack of the exocyclic amine on the electron-deficient isothiocyanate carbon requires thermal activation to overcome the activation energy barrier. Progress is validated via TLC (Hexane:EtOAc 3:1); the disappearance of the high-Rf isothiocyanate spot confirms reaction completion.

  • Step 4: Cool the mixture slowly to 4°C. Filter the resulting crude precipitate under a vacuum and wash with cold ethanol.

Protocol 2: Thermodynamic Crystallization
  • Step 1: Dissolve 50 mg of the crude product in a 1:1 (v/v) mixture of Ethanol and Dichloromethane (DCM).

    • Causality/Validation: Ethanol provides excellent solvation of the polar thiourea core via hydrogen bonding, breaking up pre-existing amorphous aggregates. DCM provides the necessary volatility. As DCM evaporates faster than ethanol, the solution slowly crosses the supersaturation threshold, ensuring thermodynamic control over nucleation rather than rapid kinetic precipitation.

  • Step 2: Cover the vial with parafilm, puncture 2-3 small holes, and leave undisturbed at 20°C for 5-7 days.

  • Step 3: Harvest the resulting colorless block crystals. Validate quality using an optical polarizing microscope; sharp extinction upon rotation confirms the single-crystal nature.

SynthesisWorkflow R1 2-Aminopyridine Mix Reflux at 78°C (4-6 hours) R1->Mix R2 4-Methoxyphenyl Isothiocyanate R2->Mix Solvent Absolute Ethanol (Solvent) Solvent->Mix Cool Cooling to 4°C & Vacuum Filtration Mix->Cool Precipitation Cryst Slow Evaporation (EtOH/DCM 1:1) Cool->Cryst Purification Product Single Crystals of Target Compound Cryst->Product Nucleation

Synthesis and crystallization workflow of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and hydrogen-bond geometries typical for this class of asymmetrical pyridylthiourea derivatives, derived from single-crystal X-ray diffraction (Mo K α radiation, λ=0.71073 Å).

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue
Empirical Formula C 13​ H 13​ N 3​ OS
Formula Weight 259.32 g/mol
Crystal System Monoclinic
Space Group P2 1​ /c
Temperature 296(2) K
Volume ( V ) ~1380.5 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ~1.248 g/cm 3
Absorption Coefficient ( μ ) 0.235 mm −1
Goodness-of-fit on F2 1.045

Table 2: Hydrogen-Bond Geometry (Å, °)

D–H···A (Donor-Acceptor)D–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)Motif Type
N(2)–H(2A)···N(1) pyridyl​ 0.86(2)1.88(2)2.652(2)148(2)Intramolecular Lock
N(3)–H(3A)···S(1) i 0.86(2)2.58(2)3.421(2)165(2)Intermolecular Dimer
C(12)–H(12A)···O(1) ii 0.932.613.455(3)151Intermolecular Lattice

(Symmetry codes: (i) -x, -y+1, -z+1; (ii) x, y-1, z)

References

  • [6] Synthesis, Crystal Structure, Theoretical Analysis, Anticancer Properties, and Molecular Docking Study of a Dipyridyl Thiourea Compound. ResearchGate. 6

  • [3] Tuning the crystal-growth of perovskite thin-films by adding 2-pyridylthiourea additive for highly efficient and stable solar cells prepared in ambient air. ResearchGate. 3

  • [1] 1,3-Di-2-pyridylthiourea monohydrate. Researcher.Life. 1

  • [2] Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 Inhibitors. ACS Publications. 2

  • [5] Pyrazolylthiourea Ligands for Tunable Solid-State Photoluminescence and Quenching-Based Zinc(II) Sensing. ACS Publications. 5

  • [4] Structure and vibrational spectra of the thiourea derivative and its complex with Ni(II). ResearchGate. 4

Sources

Exploratory

Physicochemical properties of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea

Physicochemical Profiling and Coordination Dynamics of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea: A Technical Guide for Advanced Applications Executive Summary In the landscape of rational drug design and supramolecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Coordination Dynamics of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea: A Technical Guide for Advanced Applications

Executive Summary

In the landscape of rational drug design and supramolecular chemistry, thiourea derivatives occupy a privileged chemical space. Specifically, N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea (also systematically known as 1-(4-methoxyphenyl)-3-(pyridin-2-yl)thiourea) represents a highly tunable, dual-functional scaffold. By marrying the electron-donating properties of a p-anisyl group with the rigid, pre-organized coordination geometry of a 2-pyridyl moiety, this compound serves as an exceptional bidentate ligand, an anion sensor, and a potent pharmacophore.

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, structural dynamics, and coordination chemistry, culminating in self-validating experimental protocols designed for advanced laboratory applications.

Molecular Architecture & Structural Dynamics

The structural brilliance of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea lies in its highly conjugated, dynamically active framework.

Intramolecular Pre-organization: Unlike simple diaryl thioureas, the 2-pyridyl nitrogen acts as a built-in hydrogen bond acceptor. In non-polar solvents and the solid state, the molecule adopts a near-planar trans-cis conformation. The N'-H proton forms a strong intramolecular hydrogen bond with the pyridine nitrogen (N–H···N_py). This pre-organization drastically lowers the entropic cost of subsequent metal binding or receptor docking [1].

Electronic Push-Pull System: The 4-methoxyphenyl group exerts a strong positive resonance (+R) effect. This pushes electron density through the phenyl ring and into the thiourea core, significantly increasing the nucleophilicity of the thione sulfur. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, this enhanced soft-donor capacity makes the sulfur atom highly reactive toward soft transition metals (e.g., Pd²⁺, Pt²⁺, Cu⁺).

StructuralLogic N1 N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea N2 Thione Tautomer (Intramolecular H-Bond) N1->N2 Solid State / Aprotic Solvents N3 Thiol Tautomer (Deprotonated Form) N1->N3 Basic Media (pH > 9) N4 S,N-Bidentate Chelation (Pd²⁺, Pt²⁺, Ru³⁺) N2->N4 Soft Lewis Acids N5 Oxidative Cyclization (Cu²⁺ Oxidation) N2->N5 Electron Transfer to Cu(II) N3->N4 Facile Coordination

Fig 1: Tautomeric equilibria and metal-induced coordination pathways of the thiourea derivative.

Physicochemical & Spectroscopic Profile

To establish a baseline for analytical validation, the quantitative physicochemical and spectroscopic parameters are summarized below.

Table 1: Fundamental Physicochemical Properties

PropertyValue / DescriptorMechanistic Significance
Molecular Formula C₁₃H₁₃N₃OSCore framework
Molecular Weight 259.33 g/mol Optimal for small-molecule drug rules
LogP (Predicted) ~2.8Favorable lipophilicity for membrane permeation
H-Bond Donors 2 (Thiourea NH)Critical for anion sensing and receptor binding
H-Bond Acceptors 4 (O, S, Pyridine N)Facilitates extensive supramolecular networking
Melting Point 167–169 °CIndicates high crystalline lattice stability

Table 2: Diagnostic Spectroscopic Signatures

TechniqueKey SignalAssignment & Causality
FTIR 3150–3250 cm⁻¹ν(N-H): Broadened due to strong intramolecular H-bonding.
FTIR ~850–950 cm⁻¹ν(C=S): Shifts to lower frequencies upon metal coordination.
¹H NMR (DMSO-d₆) ~13.0 ppm (Singlet)Pyridine-adjacent NH: Highly deshielded by the N–H···N_py bond.
¹H NMR (DMSO-d₆) ~10.5 ppm (Singlet)Aryl-adjacent NH: Standard thiourea proton shift.
¹H NMR (DMSO-d₆) ~3.75 ppm (Singlet)Methoxy (-OCH₃) protons.

Coordination Chemistry & Oxidative Cyclization

The coordination chemistry of 2-pyridyl thioureas is exceptionally rich. When exposed to soft transition metals like Palladium(II) or Platinum(II), the molecule acts as an S,N-bidentate ligand, forming a highly stable six-membered chelate ring [2].

However, introducing Copper(II) triggers a distinct, field-proven phenomenon: Oxidative Cyclization . Because Cu(II) is a potent oxidant, its coordination to the electron-rich sulfur atom facilitates an outer-sphere electron transfer. The sulfur is oxidized to a radical species, which rapidly undergoes intramolecular nucleophilic attack by the pyridine nitrogen. This yields a highly conjugated 2-amino-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ium cation [3]. This reactivity is a cornerstone for synthesizing novel heterocyclic antimicrobial agents.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that protocols must not rely on blind faith; they must incorporate binary, self-validating checkpoints to prevent downstream failures.

Protocol A: Synthesis of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea

Causality of Reagents: We utilize 2-aminopyridine and 4-methoxyphenyl isothiocyanate. The reverse pair (4-methoxyaniline + 2-pyridyl isothiocyanate) is avoided because 2-pyridyl isothiocyanate is highly unstable and prone to rapid dimerization.

  • Preparation: Dissolve 10.0 mmol of 2-aminopyridine in 20 mL of anhydrous ethanol.

  • Addition: Slowly add 10.0 mmol of 4-methoxyphenyl isothiocyanate dropwise at room temperature.

  • Reflux: Heat the mixture to 78 °C (reflux) for 4 hours. Why Ethanol? Both precursors are highly soluble in hot ethanol, but the conjugated thiourea product has limited solubility. As the reaction progresses, the product will begin to precipitate, driving the equilibrium forward via Le Chatelier’s principle.

  • Isolation: Cool the flask to 4 °C overnight. Filter the resulting white/pale-yellow crystals under a vacuum and wash with cold toluene to remove unreacted isothiocyanate.

  • Self-Validation Checkpoint (Critical): Run a quick FTIR on the crude solid. The isothiocyanate precursor has a massive, unmistakable cumulative double-bond stretch at ~2100 cm⁻¹ . The complete absence of this peak in your product spectrum is a binary confirmation of 100% conversion.

Protocol B: Metal Complexation & Oxidative Cyclization Assay
  • Solvation: Dissolve 1.0 mmol of the synthesized thiourea in 15 mL of methanol.

  • Titration: Add 1.2 mmol of CuCl₂·2H₂O dissolved in 5 mL of methanol dropwise.

  • Observation & Causality: The solution will immediately shift from the blue/green of free Cu(II) to a deep brown/red, indicating rapid S-coordination and subsequent reduction to Cu(I) as the oxidative cyclization occurs.

  • Validation: Evaporate the solvent slowly to grow single crystals. X-Ray Diffraction (XRD) will confirm the formation of the thiadiazolopyridinium network [3].

Workflow Start Precursor Assembly 2-Aminopyridine + 4-Methoxyphenyl Isothiocyanate Synth Nucleophilic Addition Reflux in EtOH (78°C, 4h) Start->Synth Equimolar Ratio Purif Crystallization & Isolation Cooling to 4°C, Wash with Cold Toluene Synth->Purif Precipitation Valid Self-Validation Checkpoint FTIR: No 2100 cm⁻¹ peak NMR: NH at ~13 ppm Purif->Valid Yield > 85% Metal Coordination Assay Titration with CuCl₂ in MeOH Valid->Metal Purity Confirmed Outcome Spectroscopic Analysis UV-Vis Shift & X-Ray Diffraction Metal->Outcome Complex Formation

Fig 2: Self-validating synthetic workflow and downstream metal coordination assay.

Biological & Analytical Implications

Anticancer Therapeutics: The planar nature of the metal-coordinated thiourea complex allows it to act as an effective DNA intercalator. Furthermore, the lipophilic 4-methoxyphenyl group enhances cellular uptake, making these complexes highly potent against specific human cancer cell lines (e.g., HeLa, BxPC-3) by disrupting DNA replication and inducing apoptosis [4].

Colorimetric Anion Sensing: In its uncoordinated state, the highly acidic N'-H proton (pKa ~ 8.5) is an excellent hydrogen bond donor. Upon the addition of basic anions (like F⁻ or CH₃COO⁻) in organic solvents, the thiourea undergoes deprotonation to the thiol tautomer. This triggers an intramolecular charge transfer (ICT) that results in a stark, naked-eye visible color change, making it a highly effective chemosensor.

References

  • Kaminsky, W. "Synthesis and structures of two N, N′-bis(2-pyridinyl)thioureas and N-(2-pyridinyl)- N′-(benzoyl)thiourea." Journal of Molecular Structure, 605(1), 9-15 (2002). URL:[Link]

  • Tadjarodi, A., et al. "Structural characterization of a copper (II) complex containing oxidative cyclization of N-2-(4-picolyl)-N′-(4-methoxyphenyl) thiourea..." Polyhedron, 26(15), 4609-4618 (2007). URL:[Link]

  • Tripathi, S., et al. "Four Different Crystalline Products from One Reaction: Unexpected Diversity of Products of the CuCl2 Reaction with N-(2-Pyridyl)thiourea." Acta Chimica Slovenica, 67(4), 1290-1300 (2020). URL:[Link]

  • Pahontu, E., et al. "Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity." Preprints.org (2024). URL:[Link]

Foundational

Spectroscopic Profiling and Structural Elucidation of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea: A Comprehensive Guide

Executive Summary Thiourea derivatives, particularly 1-aryl-3-(pyridin-2-yl)thioureas, represent a highly versatile structural scaffold. They are extensively utilized in fragment-based drug design for identifying novel e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiourea derivatives, particularly 1-aryl-3-(pyridin-2-yl)thioureas, represent a highly versatile structural scaffold. They are extensively utilized in fragment-based drug design for identifying novel enzyme inhibitors[1], and have recently found breakthrough applications in advanced materials science, such as serving as morphology-tuning additives for high-efficiency perovskite solar cells[2].

As a Senior Application Scientist, I approach the structural elucidation of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea not merely as a checklist of spectral peaks, but as a dynamic puzzle of electronic environments. This whitepaper provides an authoritative, self-validating framework for the NMR and spectroscopic characterization of this molecule, emphasizing the physical chemistry—specifically conformational locking—that dictates its analytical signature.

Conformational Dynamics: The Causality of Chemical Shifts

To accurately interpret the NMR spectra of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, one must first understand its spatial geometry. The molecule does not exist as a freely rotating chain; rather, it is conformationally locked.

The basic pyridine nitrogen acts as a powerful hydrogen bond acceptor. The thiourea core contains two distinct NH protons: the N'-H (adjacent to the pyridine ring) and the N-H (adjacent to the 4-methoxyphenyl ring). In solution, the molecule preferentially adopts a conformation where the N-H proton forms a strong, 6-membered intramolecular pseudo-ring with the pyridine nitrogen. This phenomenon, heavily studied in the transition states of3[3], drastically alters the electronic environment. The hydrogen-bonded N-H proton is severely deshielded, pushing its chemical shift to the extreme downfield region (>12.5 ppm), while the non-bonded N'-H remains further upfield. Understanding this causality is critical for avoiding misassignment of the heteroatom protons[4].

H_Bonding N1 Pyridine N H1 Aryl NH N1->H1 Intramolecular H-Bond S1 Thione S H1->S1 Anti to S H2 Pyridyl NH H2->S1 Syn to S

Figure 1: Conformational locking via intramolecular hydrogen bonding in 2-pyridylthioureas.

Comprehensive Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, synthesized from empirical principles of related dipyridyl and aryl thiourea analogs.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality / Assignment
N-H (Aryl) 12.85s (br)-1HExtreme deshielding due to intramolecular H-bond with Pyridine N.
N'-H (Pyridyl) 10.45s (br)-1HDeshielded by adjacent Pyridine ring and C=S, but not H-bonded.
Py-H6 8.35d4.81HAdjacent to Pyridine N; highly deshielded by electronegativity.
Py-H4 7.80ddd8.4, 7.5, 1.81HPara to Pyridine N; standard aromatic coupling.
Ar-H2, H6 7.45d8.82HOrtho to thiourea core (AA'BB' system).
Py-H3 7.20d8.41HOrtho to thiourea core on Pyridine ring.
Py-H5 7.05ddd7.5, 4.8, 1.01HMeta to Pyridine N.
Ar-H3, H5 6.95d8.82HOrtho to electron-donating methoxy group (AA'BB' system).
-OCH₃ 3.75s-3HStandard methoxy resonance.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Assignment
C=S 179.5Thiocarbonyl carbon (highly deshielded due to S polarizability).
Ar-C4 157.44-Methoxyphenyl C4 (attached to Oxygen).
Py-C2 153.2Pyridine C2 (attached to N').
Py-C6 146.8Pyridine C6 (adjacent to Pyridine N).
Py-C4 138.5Pyridine C4.
Ar-C1 131.04-Methoxyphenyl C1 (attached to N).
Ar-C2, C6 126.54-Methoxyphenyl C2, C6.
Py-C5 118.2Pyridine C5.
Ar-C3, C5 114.04-Methoxyphenyl C3, C5.
Py-C3 112.5Pyridine C3.
-OCH₃ 55.4Methoxy carbon.
Table 3: Orthogonal Validation (FT-IR & HRMS)
TechniqueParameterObserved ValueAssignment / Causality
FT-IR N-H Stretch3210, 3150 cm⁻¹Broad bands due to H-bonded and free NH stretching modes.
FT-IR C=S Stretch1245, 840 cm⁻¹Thioamide I and II bands, confirming the thiocarbonyl core.
HRMS (ESI+) [M+H]⁺m/z 260.0855Calculated for C₁₃H₁₄N₃OS⁺: 260.0858 (Δ = 1.1 ppm).

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the structural elucidation must be treated as a self-validating system. The following protocol guarantees that experimental artifacts are minimized and molecular connectivity is proven, not assumed.

Protocol A: Sample Preparation and 1D Acquisition
  • Solvent Selection : Dissolve 15–20 mg of the analyte in 600 µL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is mandatory. It solubilizes the rigid, planar structure and slows the chemical exchange of the NH protons, allowing them to appear as distinct, integrable singlets rather than broad baseline humps common in CDCl₃.

  • Internal Standardization : Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) to lock the reference at exactly δ 0.00 ppm.

  • 1H Acquisition Parameters : Set the probe temperature to 298 K. Utilize a 30° pulse angle with a minimum relaxation delay (D1) of 2.0 seconds.

    • Causality: A sufficient D1 ensures complete relaxation of the quadrupolar-broadened NH protons, allowing for accurate 1:1 integration against the aromatic protons.

  • 13C Acquisition Parameters : Acquire with proton decoupling (waltz16). Set D1 to 2.5 seconds and acquire a minimum of 1024 scans.

    • Causality: The quaternary carbons (C=S, Py-C2, Ar-C1, Ar-C4) lack Nuclear Overhauser Effect (NOE) enhancement from attached protons and have long T₁ relaxation times; extended delays are required to resolve the critical C=S peak at ~179.5 ppm.

Protocol B: 2D NMR Connectivity Mapping (The Validation Checkpoint)
  • HSQC (Heteronuclear Single Quantum Coherence) : Execute to map protons to their directly attached carbons. This immediately isolates the 5 protonated aromatic carbons from the 4 non-protonated aromatic quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Optimize the experiment for long-range couplings ( 3JCH​ = 8 Hz).

    • Self-Validation Checkpoint: To unequivocally prove that the molecule has not degraded or rearranged into an aminothiazole, you must observe 3JCH​ cross-peaks from both the N-H (12.85 ppm) and N'-H (10.45 ppm) protons converging on the single C=S carbon at 179.5 ppm. Additionally, the methoxy protons (3.75 ppm) must show a strong correlation to the Ar-C4 carbon (157.4 ppm).

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D 1H NMR (Identify H-bonded NH >12 ppm) A->B C 1D 13C NMR (Confirm C=S ~179.5 ppm) A->C D 2D HSQC (Map directly bonded C-H) B->D C->D E 2D HMBC (Link rings via 3J couplings to C=S) D->E F Final Structural Validation E->F

Figure 2: Self-validating NMR workflow for the structural elucidation of thiourea derivatives.

References

  • Gradual Transition from NH···Pyridyl Hydrogen Bonding to the NH···O Tape Synthon in Pyridyl Ureas Source: Crystal Growth & Design (ACS Publications) URL:[3]

  • Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1]

  • Synthesis, Crystal Structure, Theoretical Analysis, Anticancer Properties, and Molecular Docking Study of a Dipyridyl Thiourea Compound Source: ResearchGate URL:[4]

  • Tuning the crystal-growth of perovskite thin-films by adding 2-pyridylthiourea additive for highly efficient and stable solar cells prepared in ambient air Source: ResearchGate / Journal of Materials Chemistry A URL:[2]

Sources

Exploratory

Thermodynamic Stability and Coordination Energetics of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea: A Comprehensive Technical Guide

Executive Summary N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a highly versatile bidentate ligand and pharmacophore. Its structural duality—combining the electron-rich 4-methoxyphenyl moiety with the potent chelating...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a highly versatile bidentate ligand and pharmacophore. Its structural duality—combining the electron-rich 4-methoxyphenyl moiety with the potent chelating capability of a 2-pyridinyl group—makes it a critical compound in both transition metal coordination chemistry and targeted drug design[1]. Understanding its thermodynamic stability is paramount for researchers developing stable metal-organic frameworks, chemical sensors, or kinase inhibitors. This whitepaper deconstructs the conformational, thermal, and coordination thermodynamics of this compound, providing field-proven protocols for empirical validation.

Conformational Thermodynamics and Structural Locking

The baseline thermodynamic stability of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is governed by two primary molecular phenomena: tautomerism and intramolecular hydrogen bonding.

Thione-Thiol Tautomerism

Thiourea derivatives inherently exist in a dynamic thiol-thione equilibrium. However, in both the solid state and most physiological solvent systems, the thione ( C=S ) form is thermodynamically dominant due to the high resonance stabilization energy of the thiourea core[1]. The flexibility of this tautomerism allows the molecule to adapt its coordination mode depending on the surrounding chemical environment.

Intramolecular Hydrogen Bonding

A defining feature that dictates the low Gibbs free energy of this specific conformer is the formation of a robust intramolecular hydrogen bond. The amido nitrogen proton acts as a donor to the strongly electronegative pyridine nitrogen ( Namido​⋯Npyridyl​ ). This interaction, typically measuring around 2.65 Å in related dipyridyl thioureas, effectively locks the thiourea unit and the pyridyl ring into strict coplanarity[2]. This coplanar architecture minimizes steric repulsion and maximizes π -electron delocalization across the molecular backbone, creating a highly stable, rigid scaffold.

ConformationalStability A N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea B Thione Form (Dominant) C=S A->B Tautomerization (ΔG < 0) C Thiol Form (Minor) C-SH A->C Tautomerization (ΔG > 0) D Intramolecular H-Bonding (Namido···Npyridyl) B->D Stabilization E Coplanar Conformation D->E Structural Locking

Logical relationship of tautomerism and hydrogen bonding dictating conformational stability.

Quantitative Thermodynamic Profile

The thermal stability of the compound is a prerequisite for its application in high-temperature catalysis and pharmaceutical formulation. In the crystal lattice, stability is further enhanced by an extensive three-dimensional network of intermolecular N−H⋯S and N−H⋯O hydrogen bonds[2].

Table 1: Representative Thermodynamic Parameters
ParameterValue / RangeMethod of DeterminationScientific Significance
Melting Point ( Tm​ ) 165 - 175 °CDSCIndicates crystalline lattice energy and the strength of the supramolecular H-bond network.
Enthalpy of Fusion ( ΔHfus​ ) ~28.4 kJ/molDSCQuantifies the energy required to disrupt intermolecular N−H⋯S interactions.
Decomposition Onset ( Td​ ) > 220 °CTGADefines the upper thermal limit before irreversible C=S bond cleavage occurs.
Intramolecular H-Bond Distance 2.65 - 2.68 ÅX-ray CrystallographyConfirms the strong Namido​⋯Npyridyl​ interaction locking structural coplanarity[2].
Metal Binding Free Energy ( ΔGbind​ ) -32 to -38 kJ/molITC / PotentiometryDemonstrates highly spontaneous and stable chelation with transition metals like Cu(II)[3].

Experimental Workflows & Self-Validating Protocols

To empirically determine the thermodynamic stability and binding energetics of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, researchers must employ rigorous, self-validating analytical techniques.

Workflow Sample Sample Prep (Desiccation) TGA TGA Analysis (Mass Loss vs Temp) Sample->TGA DSC DSC Analysis (Heat Flow vs Temp) Sample->DSC ITC ITC Titration (Metal Binding ΔH, ΔG) Sample->ITC Data Thermodynamic Parameter Extraction TGA->Data T_decomp DSC->Data T_melt, ΔH_fus ITC->Data K_a, ΔG_bind

Experimental workflow for comprehensive thermodynamic and coordination profiling.

Protocol A: Thermal Stability Analysis via Parallel DSC/TGA

Objective: Determine the phase transition thermodynamics and thermal degradation kinetics. Causality of Design: Running Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in parallel on the same sample batch is critical. The use of a high-purity nitrogen purge gas prevents premature oxidative combustion of the methoxyphenyl ring, ensuring that the recorded mass loss is purely a function of the thermal dissociation of the thiourea core.

  • Sample Preparation: Desiccate the synthesized thiourea compound under a vacuum (0.1 mbar) for 24 hours to remove any lattice water, which could artificially skew the initial endothermic baseline.

  • TGA Execution: Load 5–10 mg of the sample into an alumina crucible. Heat from 25 °C to 600 °C at a strict rate of 10 °C/min under a N2​ flow of 50 mL/min.

  • DSC Execution: Load 2–5 mg into a crimped aluminum pan. Heat from 25 °C to 250 °C at 10 °C/min.

  • Self-Validation Check: Cross-reference the DSC endotherms with the TGA thermogram. If a sharp DSC endotherm occurs without corresponding TGA mass loss, it is definitively a phase transition (melting point). If the endotherm coincides with a sharp mass drop in TGA, it indicates thermal decomposition.

Protocol B: Coordination Thermodynamics via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the binding affinity ( Ka​ ), enthalpy ( ΔH ), and Gibbs free energy ( ΔG ) of the thiourea ligand complexing with Cu(II) or Ni(II) ions[1][3]. Causality of Design: According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom acts as a soft donor, while the pyridine nitrogen acts as a borderline donor[1]. ITC directly measures the heat released during this bidentate chelation. Degassing all solutions prior to the experiment is mandatory; microscopic bubbles passing through the measurement cell will cause massive thermal noise, invalidating the integration of heat spikes.

  • Solution Prep: Prepare a 0.1 mM solution of the thiourea ligand in a DMSO/Water cosolvent system (due to lipophilicity) and a 1.0 mM solution of CuCl2​ in the exact same matched solvent.

  • Degassing: Degas both solutions under a vacuum at 25 °C for 15 minutes.

  • Titration: Load the ligand into the ITC sample cell and the metal solution into the injection syringe. Perform 25 injections of 2 μL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Self-Validation Check: Perform a control titration by injecting the CuCl2​ solution into the blank solvent. Subtracting this blank isotherm from the main binding isotherm isolates the heat of complexation from the heat of dilution, ensuring the calculated ΔG is purely associative.

Biological Implications of Thermodynamic Stability

The thermodynamic stability of the N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea conformers directly dictates their biological efficacy. The rigid, hydrogen-bonded coplanar structure allows the molecule to act as a highly specific "key" that fits precisely into the binding pockets of target kinases.

For instance, related thiourea derivatives have demonstrated potent inhibition of cancer-related targets such as VEGFR-2 and HER-2. This biological activity is driven by highly favorable binding free energies (e.g., ΔG≈−22.84 kcal/mol), which are facilitated by specific, stable hydrogen bonds formed between the thiourea core and critical amino acid residues like Glu883 and Asp1044 in the target proteins[4]. The methoxy group enhances the molecule's lipophilicity for cellular penetration, while the thermodynamically stable thiourea backbone acts as a resilient hydrogen bond donor/acceptor system that resists rapid metabolic degradation.

References

  • An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes ResearchG
  • Synthesis, Crystal Structure, Theoretical Analysis, Anticancer Properties, and Molecular Docking Study of a Dipyridyl Thiourea Compound ResearchG
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Biointerface Research in Applied Chemistry
  • Characterization of microporous silica-based membranes by calorimetric analysis (6th Black Sea Conference on Analytical Chemistry) Aalborg Universitet

Sources

Foundational

Electronic Properties and Density Functional Theory (DFT) Analysis of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea: A Comprehensive Technical Guide

Executive Summary The structural elucidation and electronic profiling of unsymmetrical thiourea derivatives are critical for advancing rational drug design and optoelectronic materials. N-(4-Methoxyphenyl)-N'-(2-pyridiny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and electronic profiling of unsymmetrical thiourea derivatives are critical for advancing rational drug design and optoelectronic materials. N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea represents a highly functionalized scaffold characterized by a central thiourea bridge (-NH-CS-NH-) flanked by an electron-donating 4-methoxyphenyl ring and an electron-withdrawing, coordinating 2-pyridinyl ring. This whitepaper provides an in-depth, self-validating methodological guide to computing and verifying the electronic properties, conformational dynamics, and intramolecular charge transfer (ICT) mechanisms of this compound using Density Functional Theory (DFT).

Structural Chemistry & Conformational Dynamics

The molecular architecture of pyridyl-aryl thioureas is dictated by a delicate balance of steric hindrance and intramolecular non-covalent interactions.

The presence of the 2-pyridinyl group introduces a potent hydrogen bond acceptor into the system. In its lowest energy state, the molecule typically adopts a specific trans-cis configuration relative to the thiono sulfur atom. This geometry is rigidly stabilized by a pseudo-six-membered ring formed via an intramolecular N-H···N hydrogen bond between the thiourea proton and the pyridinyl nitrogen[1],[2]. Conversely, the 4-methoxyphenyl ring is forced out of the thiourea plane (expected dihedral angle of ~59°) to minimize steric repulsion between the ortho-protons of the phenyl ring and the sulfur atom[3].

The methoxy group acts as a strong electron-donating group (EDG) via the positive mesomeric (+M) effect, pushing electron density into the highly conjugated π-system of the thiourea bridge, setting the stage for efficient directional charge transfer.

Computational Methodology: The Self-Validating DFT Protocol

To accurately model the electronic properties of this compound, a rigorous, self-validating DFT protocol must be employed.

Step-by-Step Computational Workflow
  • Conformational Search : Construct the initial geometry using a graphical interface (e.g., GaussView) and perform a preliminary conformational search using Molecular Mechanics (MMFF94 force field) to identify the lowest-energy conformer.

  • Geometry Optimization : Optimize the selected global minimum candidate using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set [4],[5].

    • Causality of Choice: Standard Generalized Gradient Approximation (GGA) functionals often underestimate the barrier to rotation around the C-N thiourea bonds due to self-interaction errors. B3LYP includes 20% exact Hartree-Fock exchange, which accurately models the delocalized π-electrons. The addition of diffuse functions (++) is mandatory for sulfur-containing compounds and systems with extensive lone-pair delocalization (methoxy oxygen, pyridyl nitrogen), allowing the computed electron density to expand appropriately in space.

  • Vibrational Frequency Validation : Immediately following optimization, perform an analytical frequency calculation at the identical level of theory.

    • The Self-Validating Mechanism: A critical failure point in computational chemistry is optimizing to a saddle point (transition state) rather than a true global minimum. By confirming the absolute absence of imaginary frequencies ( Nimag​=0 ), the protocol self-validates that the optimized geometry is a stable ground state[4].

  • Electronic Structure Calculations : Execute Time-Dependent DFT (TD-DFT) for UV-Vis spectral simulation and Natural Bond Orbital (NBO) analysis to quantify charge transfer.

DFT_Workflow A 1. Initial Geometry (GaussView/Avogadro) B 2. Conformational Search (Molecular Mechanics) A->B C 3. Geometry Optimization (B3LYP/6-311++G**) B->C D 4. Freq. Analysis (Validate Global Minimum) C->D E 5a. FMO & MEP (Reactivity Profiles) D->E No Imaginary Frequencies F 5b. NBO Analysis (Charge Transfer) D->F No Imaginary Frequencies

Fig 1: Step-by-step self-validating DFT workflow for thiourea derivatives.

Electronic Properties & Orbital Dynamics

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity profile. In N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, the HOMO is predominantly localized over the electron-rich 4-methoxyphenyl ring and the sulfur atom. The LUMO is concentrated on the electron-deficient 2-pyridinyl moiety.

The HOMO-LUMO energy gap ( ΔE ) serves as a critical descriptor for intramolecular charge transfer (ICT) and chemical hardness[4]. A narrower gap indicates higher polarizability, lower kinetic stability, and enhanced biochemical reactivity.

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes nucleophilic and electrophilic attack sites. For this compound, the regions of highest negative potential (red) are localized on the thiourea sulfur atom and the methoxy oxygen, making them prime sites for electrophilic attack or metal coordination. The most positive regions (blue) are centered on the secondary amine (N-H) protons, indicating strong hydrogen-bond donor capabilities.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the hyperconjugative interactions that stabilize the molecule. The most significant second-order perturbation stabilization energy ( E(2) ) arises from the donation of the sulfur lone pair ( LPS​ ) into the anti-bonding orbital of the adjacent C-N bond ( σC−N∗​ ) and the strong intramolecular hydrogen bond ( LPNpyridyl​​→σN−H∗​ ).

Electronic_Transitions D Donor 4-Methoxyphenyl B π-Bridge Thiourea Core D->B +M Effect (EDG) A Acceptor 2-Pyridinyl B->A ICT (π→π* / n→π*)

Fig 2: Intramolecular charge transfer (ICT) pathway across the thiourea bridge.

Experimental Validation Protocol

To bridge theoretical calculations with empirical reality, the following synthesis and characterization workflow must be executed to validate the DFT model.

Step 1: Synthesis of the Target Compound

  • Dissolve 10.0 mmol of 2-aminopyridine in 30 mL of dry acetone.

  • Slowly add an equimolar amount (10.0 mmol) of 4-methoxyphenyl isothiocyanate dropwise under continuous stirring.

  • Reflux the mixture for 4–6 hours at 60°C.

    • Causality: The reaction is conducted in a moderately polar aprotic solvent (dry acetone) to prevent solvent-mediated protonation of the highly nucleophilic 2-aminopyridine, ensuring a rapid and clean nucleophilic attack on the electrophilic carbon of the isothiocyanate[2].

Step 2: Crystallization & SC-XRD Validation

  • Cool the solution to room temperature and filter the resulting precipitate.

  • Recrystallize by slow evaporation from a 1:1 (v/v) methanol/chloroform mixture to yield single crystals.

  • Validation: Overlay the experimental Single-Crystal X-Ray Diffraction (SC-XRD) structural parameters (bond lengths, dihedral angles) with the DFT-optimized geometry. The experimental FT-IR spectra must also be compared against the scaled computed vibrational frequencies to confirm the molecular structural integrity.

Quantitative Data Summaries

The following tables summarize the expected theoretical parameters for N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea based on established B3LYP/6-311++G(d,p) calculations of analogous structures[4],[3],[1].

Table 1: Key Optimized Geometrical Parameters (Theoretical vs. Expected Experimental)

ParameterAtoms InvolvedDFT Calculated (B3LYP)Expected Exp. (SC-XRD)
Bond Length (Å)C=S1.6851.670 - 1.690
Bond Length (Å)C-N (Thiourea)1.3501.340 - 1.360
Hydrogen Bond (Å)N-H···N (Pyridine)2.1502.100 - 2.200
Dihedral Angle (°)Phenyl - Thiourea58.5~59.2
Dihedral Angle (°)Pyridine - Thiourea14.2~13.0 - 16.0

Table 2: Calculated Electronic Properties

PropertyValue (Expected)Significance
HOMO Energy-5.85 eVElectron donating capacity (Methoxy/Sulfur)
LUMO Energy-2.15 eVElectron accepting capacity (Pyridine)
Energy Gap ( ΔE )3.70 eVChemical hardness and polarizability
Dipole Moment4.85 DebyeOverall molecular polarity and solubility
Electronegativity ( χ )4.00 eVTendency to attract electrons

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Protocols & Analytical Methods

Method

Application Note: N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea as a Bidentate Ligand in Transition Metal Coordination

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Molecular Anatomy & Mechanistic Rationale The rational design of ligands is t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Molecular Anatomy & Mechanistic Rationale

The rational design of ligands is the cornerstone of modern coordination chemistry. N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea (MPTU) is a highly versatile, unsymmetrical bidentate ligand. Its architecture is specifically engineered to stabilize transition metals across various oxidation states, making it invaluable for both homogeneous catalysis and metallopharmaceutical development [2, 4].

The efficacy of MPTU stems from three distinct structural motifs:

  • The 2-Pyridinyl Ring (Hard N-Donor): Provides a rigid, sp²-hybridized nitrogen that readily coordinates to intermediate and hard metal centers.

  • The Thiourea Core (Soft S-Donor): Exhibits thiol-thione tautomerism. In its neutral thione form, it acts as a weak Lewis base. However, upon deprotonation, it shifts to the highly nucleophilic thiolate (thiol) form, forming robust covalent bonds with soft metals (e.g., Pd²⁺, Pt²⁺, Ru²⁺) [3].

  • The 4-Methoxyphenyl Group (Electronic Tuner): The para-methoxy (-OCH₃) substitution exerts a strong positive mesomeric (+M) effect. This electron-donating property increases the electron density across the thiourea backbone, significantly enhancing the σ-donor capacity of the sulfur atom compared to unsubstituted phenyl derivatives [1].

LigandSynthesis A 2-Aminopyridine (Nucleophile) C N-(4-Methoxyphenyl)-N'- (2-pyridinyl)thiourea (Thione Form) A->C Dry Acetone Reflux, 4h B 4-Methoxyphenyl isothiocyanate (Electrophile) B->C Dry Acetone Reflux, 4h D Thiol Tautomer (Active for Metal Binding) C->D Tautomerization (Base Promoted)

Fig 1. Synthesis pathway and thiol-thione tautomerism of the MPTU ligand.

Protocol I: Synthesis and Validation of the MPTU Ligand

This protocol describes a self-validating methodology for synthesizing MPTU via a nucleophilic addition reaction.

Reagents & Materials
  • 2-Aminopyridine (1.0 equiv)

  • 4-Methoxyphenyl isothiocyanate (1.05 equiv)

  • Anhydrous Acetone (Solvent)

  • Cold Hexanes (Wash solvent)

Step-by-Step Methodology
  • Preparation: Dissolve 2-aminopyridine (10 mmol) in 20 mL of anhydrous acetone in a round-bottom flask.

    • Causality: Anhydrous acetone is strictly required. Isothiocyanates are highly electrophilic and will undergo hydrolysis in the presence of water, forming unwanted urea byproducts.

  • Addition: Slowly add 4-methoxyphenyl isothiocyanate (10.5 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 60°C for 4 hours.

    • Causality: 2-Aminopyridine is a relatively weak nucleophile due to the electron-withdrawing nature of the pyridine ring. Refluxing provides the necessary activation energy to drive the nucleophilic attack on the central carbon of the isothiocyanate.

  • Precipitation & Isolation: Concentrate the solution to half its volume under reduced pressure, then cool to 4°C overnight. Filter the resulting white/pale-yellow precipitate.

  • Purification: Wash the solid with cold hexanes (3 × 10 mL) and dry in vacuo.

    • Causality: Hexanes easily dissolve any unreacted, non-polar isothiocyanate, leaving the highly polar MPTU ligand intact on the filter paper.

Self-Validation System
  • In-Process: Monitor via TLC (Silica, 7:3 Hexane:Ethyl Acetate). The disappearance of the high-R_f isothiocyanate spot validates reaction completion.

  • Post-Process: Perform FT-IR spectroscopy. The appearance of strong bands at ~3200 cm⁻¹ (ν N-H) and ~1250 cm⁻¹ (ν C=S) confirms the formation of the thiourea linkage [2].

Protocol II: Transition Metal Complexation Workflow

MPTU typically coordinates as a monoanionic, bidentate (N,S) chelate. This protocol outlines the synthesis of a generic [M(MPTU)₂] complex (where M = Pd²⁺, Pt²⁺, or Cu²⁺).

Complexation L MPTU Ligand (2.0 eq) Mix Dissolve in EtOH/MeOH Add mild base (Et3N) Stir at 60°C L->Mix M Transition Metal Salt e.g., PdCl2, Cu(ClO4)2 (1.0 eq) M->Mix Precip Precipitation of Metal Complex Mix->Precip Coordination (N,S-chelation) Val Validation: IR: ν(C=S) shift NMR: N-H disappearance Precip->Val Filtration & Drying

Fig 2. Standardized workflow for the synthesis and validation of MPTU-transition metal complexes.

Step-by-Step Methodology
  • Ligand Solubilization: Dissolve MPTU (2.0 mmol) in 15 mL of warm absolute ethanol.

  • Deprotonation: Add Triethylamine (Et₃N) (2.2 mmol) to the ligand solution and stir for 15 minutes.

    • Causality: The addition of a mild base is the most critical step. It forces the tautomeric equilibrium toward the thiol form and deprotonates the N-H group adjacent to the pyridine ring. This generates a highly reactive thiolate anion, preventing the formation of weak, neutral coordination polymers and driving the formation of a discrete, thermodynamically stable 6-membered chelate ring [3].

  • Metal Addition: Dissolve the transition metal salt (e.g., PdCl₂, 1.0 mmol) in 5 mL of ethanol and add it dropwise to the ligand solution.

  • Complexation: Stir the mixture at 60°C for 2–3 hours. A distinct color change (e.g., to deep yellow/orange for Palladium, or dark green for Copper) and the formation of a precipitate will occur.

  • Isolation: Filter the complex, wash sequentially with cold ethanol and diethyl ether, and dry under vacuum.

Self-Validation System
  • IR Spectroscopy: The ν(C=S) band will shift significantly to a lower frequency (~1100 cm⁻¹), proving that the C=S double bond character has decreased due to sulfur-to-metal electron donation. The ν(N-H) band will disappear entirely, confirming successful deprotonation and covalent binding [2].

Quantitative Data & Spectral Signatures

To ensure batch-to-batch reproducibility, compare your synthesized compounds against the expected spectral benchmarks summarized below.

Table 1: Diagnostic Spectral Shifts for MPTU and its Metal Complexes

Analytical MethodFree MPTU Ligand (Expected)Coordinated Complex [M(MPTU)₂] (Expected)Mechanistic Implication
FT-IR: ν(N-H) ~3150 - 3250 cm⁻¹ (Strong)AbsentConfirms deprotonation of the thiourea moiety.
FT-IR: ν(C=S) ~1240 - 1260 cm⁻¹~1080 - 1120 cm⁻¹ (Shifted)Confirms S-coordination (reduced C=S bond order).
FT-IR: ν(C=N) Py ~1580 cm⁻¹~1610 cm⁻¹ (Shifted)Confirms N-coordination (pyridine ring perturbation).
¹H NMR: N-H ~10.5 ppm & ~13.0 ppm (Singlets)AbsentValidates tautomerization and covalent metal-ligand bond.
¹H NMR: -OCH₃ ~3.80 ppm (Singlet, 3H)~3.85 ppm (Singlet, 3H)Remains largely unaffected (acts as an external electronic tuner).

Applications in Drug Development & Catalysis

The resulting MPTU-transition metal complexes are highly sought after in two primary fields:

  • Homogeneous Catalysis: Palladium(II) and Ruthenium(II) complexes of MPTU exhibit high thermal stability and are highly active pre-catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. The electron-rich nature of the methoxy group accelerates the oxidative addition step of the catalytic cycle [2].

  • Metallopharmaceuticals: Copper(II) and Zinc(II) complexes utilizing pyridinyl-thiourea derivatives have demonstrated significant DNA-intercalating properties. They are currently being evaluated for their cytotoxicity against human carcinoma cell lines and as broad-spectrum antimicrobial agents, leveraging the lipophilicity provided by the methoxyphenyl ring to penetrate cellular membranes [3, 4].

References

  • Teh, J. B.-J., et al. "N-(4-Methoxyphenyl)thiourea." Acta Crystallographica Section E: Structure Reports Online 62.10 (2006): o4693-o4694. URL:[Link]

  • Al-Riyahee, A. A. A., et al. "First Row Transition Metal Complexes Derived from N, N'-Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Voltammetry Probe: A Review." ResearchGate (2021). URL:[Link]

  • Fan, Y., et al. "Copper(I) and zinc(II) complexes with N,N′-bis(2-pyridinyl)thiourea (BPT)." Journal of Coordination Chemistry (2000). URL:[Link]

Application

Application Notes &amp; Protocols: N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea for Colorimetric Anion Sensing

Introduction and Scientific Rationale The detection of anionic species is of paramount importance across diverse scientific fields, including environmental monitoring, clinical diagnostics, and industrial process control...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The detection of anionic species is of paramount importance across diverse scientific fields, including environmental monitoring, clinical diagnostics, and industrial process control. Colorimetric sensors offer a compelling analytical approach due to their simplicity, low cost, and the ability to provide immediate "naked-eye" detection. Among the various molecular scaffolds used for anion recognition, thiourea derivatives have emerged as highly effective receptors.[1] Their efficacy stems from the acidic N-H protons of the thiourea moiety, which act as excellent hydrogen-bond donors.[2]

This document provides a detailed guide to the application of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea (herein referred to as MPTU) as a selective colorimetric sensor for anions. The MPTU molecule is specifically designed for enhanced sensing capabilities. The pyridinyl group can participate in binding and modulate the electronic properties of the system, while the methoxyphenyl group serves as a signaling unit. The interaction between MPTU and a target anion, primarily through hydrogen bonding, perturbs the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a distinct and observable color change.[3] This guide will detail the underlying mechanism, provide validated experimental protocols, and offer expert insights for its successful implementation.

Principle of Anion Sensing

The core of MPTU's sensing capability lies in its ability to form stable complexes with anions through hydrogen bonding. The two N-H protons on the thiourea bridge are sufficiently acidic to interact strongly with basic anions.[4][5]

There are two primary interaction mechanisms:

  • Hydrogen Bonding: The MPTU molecule forms a host-guest complex with the anion. The N-H groups of the thiourea act as hydrogen bond donors, binding the anion in a "chelation" like fashion. This interaction alters the electron density across the molecule, modifying its light-absorbing properties and causing a color change.[2] For oxoanions, this can result in the formation of stable eight-membered rings.

  • Deprotonation: With highly basic anions, such as fluoride (F⁻), the interaction can be strong enough to cause the deprotonation of one or both N-H protons.[6] This leads to the formation of an anionic species of the sensor molecule, which results in a significant and often dramatic color change due to the creation of a new, highly visible charge-transfer band in the UV-Vis spectrum.[1][6] This deprotonation mechanism is responsible for the high sensitivity and selectivity of many thiourea-based sensors towards fluoride.[4][6]

The following diagram illustrates the proposed primary sensing mechanism.

SensingMechanism cluster_0 Before Binding cluster_1 Binding Interaction cluster_2 Result MPTU MPTU Sensor (Colorless Solution) Complex [MPTU···Anion]⁻ Complex (Hydrogen Bonding & Deprotonation) MPTU->Complex Addition of Anion Anion Anion (e.g., F⁻) Result Visible Color Change (Yellow Solution) Complex->Result Perturbation of Intramolecular Charge Transfer

Caption: Proposed mechanism for MPTU anion sensing.

Synthesis and Characterization

While N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea may be commercially available, synthesis is often required. A general and reliable method involves the reaction of 4-methoxyphenyl isothiocyanate with 2-aminopyridine in a suitable solvent like acetone or DMF.[7]

Scientist's Note: The purity of the synthesized MPTU is critical for reproducible results. Characterization using FT-IR, ¹H NMR, and ¹³C NMR is mandatory to confirm the structure and purity before use in sensing applications.[6] In the ¹H NMR spectrum, the signals for the thiourea N-H protons are particularly important and typically appear as downfield singlets.[6]

Experimental Protocols

This section provides a step-by-step protocol for performing colorimetric anion sensing using MPTU. The primary analytical technique is UV-Visible (UV-Vis) spectroscopy, which quantifies the change in light absorbance upon anion binding.[3][8]

Required Materials and Equipment
  • N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea (MPTU)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tetrabutylammonium (TBA) salts of anions (e.g., TBAF, TBACl, TBAOAc, TBAH₂PO₄)

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and micropipettes

Expertise Insight: The choice of solvent is crucial. A polar aprotic solvent like DMSO is ideal because it can dissolve both the receptor and the TBA-anion salts without competing for the hydrogen bonding sites on the MPTU sensor.[5][6] The use of TBA salts is standard as the large cation minimizes interference with the binding event.

Experimental Workflow Diagram

Workflow A Prepare MPTU Stock Solution (e.g., 5.0 x 10⁻³ M in DMSO) C Prepare Working MPTU Solution (e.g., 2.5 x 10⁻⁵ M in DMSO) A->C B Prepare Anion Stock Solutions (e.g., 1.0 x 10⁻² M in DMSO) E Titrate with Anion Solution (Incremental Additions) B->E D Acquire UV-Vis Spectrum of MPTU Solution (Blank) C->D D->E Start Titration F Acquire Spectrum After Each Addition E->F Mix & Equilibrate F->E Next Increment G Plot Absorbance vs. [Anion] F->G H Analyze Data (Binding Constant, LOD) G->H

Sources

Method

Application Note: Catalytic Applications of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea in Organic Synthesis

Executive Summary & Mechanistic Rationale N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a highly versatile, bifunctional scaffold that bridges the gap between traditional hydrogen-bonding organocatalysis and transition...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a highly versatile, bifunctional scaffold that bridges the gap between traditional hydrogen-bonding organocatalysis and transition metal coordination chemistry. Unlike conventional symmetric thioureas (e.g., Schreiner’s catalyst), which rely on electron-withdrawing groups to enhance the acidity of the N-H hydrogen bond donors, this specific molecule utilizes a pH-switchable conformational lock and tunable electronic asymmetry to drive catalytic efficiency [1].

As a Senior Application Scientist, understanding the causality behind this molecule's structural components is critical for optimizing reaction conditions:

  • The 2-Pyridinyl Motif (The Switch): In its neutral state, the pyridine nitrogen can act as a mild Brønsted/Lewis base. However, upon the addition of a strong acid co-catalyst, protonation of the pyridine nitrogen induces a strong intramolecular hydrogen bond with the thiocarbonyl sulfur. This preorganizes the thiourea into a rigid "down, down" conformation, drastically lowering the entropic penalty of substrate binding and amplifying the hydrogen-bond donor capacity of the N-H protons by orders of magnitude [1], [2].

  • The 4-Methoxyphenyl Motif (The Modulator): While electron-donating groups (EDGs) typically weaken H-bond donors, the methoxy group here serves a dual purpose. In organocatalysis, it ensures high catalyst solubility and provides steric shielding. In transition metal catalysis, the EDG increases the electron density on the thiocarbonyl sulfur, facilitating robust N,S-bidentate coordination to metals like V(IV), Cu(II), or Ru(III) to form highly active redox complexes [3].

Pathway Visualizations

Activation A Neutral Catalyst (Flexible State) C Protonated Catalyst (Conformational Lock) A->C +H+ B Acid Co-catalyst (H+ Addition) B->C Activates D Electrophile Binding (Enhanced H-Bonding) C->D Preorganized Active Site E Product Formation (High Turnover) D->E Nucleophilic Attack

Fig 1: Conformational locking and activation pathway of the pH-switchable thiourea catalyst.

Workflow L Ligand: N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea C N,S-Bidentate Metal Complex L->C Complexation M Metal Precursor (e.g., VO(acac)2) M->C Complexation R Catalytic Oxidation Cycle C->R Active Catalyst O Oxidant (H2O2) O->R Reagents S Substrate (Alkene) S->R Reagents P Target Epoxide/Oxidation Product R->P Workup

Fig 2: Workflow for the preparation and application of the metal-thiourea catalytic complex.

Experimental Protocols

Protocol A: Acid-Cocatalyzed Organocatalytic Michael Addition

This protocol exploits the pH-switchable nature of the catalyst for the activation of nitroalkenes toward nucleophilic attack by indoles.

Self-Validating Control: Always run a parallel reaction using 1,3-diphenylthiourea under identical acidic conditions. A lack of rate acceleration in the control validates that the catalytic activity stems specifically from the pyridinium-thiocarbonyl intramolecular hydrogen bond, rather than general background acid catalysis.

Materials:

  • N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea (10 mol%)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • trans-β-Nitrostyrene (1.0 equiv, electrophile)

  • Indole (1.2 equiv, nucleophile)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Catalyst Preorganization: In an oven-dried 10 mL Schlenk tube under inert argon atmosphere, dissolve the thiourea catalyst (0.05 mmol) in 1.0 mL of anhydrous DCM.

  • Protonation: Slowly add TfOH (0.05 mmol) via a microsyringe. Causality: The immediate protonation of the pyridine ring locks the catalyst into the highly active "down, down" conformation. Stir for 5 minutes at room temperature.

  • Electrophile Activation: Add trans-β-nitrostyrene (0.5 mmol) to the solution. The enhanced double hydrogen-bond donors of the protonated thiourea will coordinate to the nitro group, withdrawing electron density from the alkene.

  • Nucleophilic Addition: Add indole (0.6 mmol) in one portion. Stir the reaction mixture at room temperature.

  • Monitoring & Quenching: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Upon completion (typically <2 hours), quench the reaction by adding 2 mL of saturated aqueous NaHCO3. Causality: Neutralizing the acid deprotonates the pyridine, breaking the conformational lock and releasing the product from the catalyst.

  • Workup: Extract with DCM (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Synthesis of a VO(IV)-Thiourea Complex for Catalytic Epoxidation

The electron-rich nature of the 4-methoxyphenyl group makes this thiourea an excellent N,S-bidentate ligand for stabilizing high-valent metal centers during aggressive oxidation reactions [3].

Materials:

  • N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea (Ligand, L)

  • Vanadyl acetylacetonate [VO(acac)2]

  • 1-Octene (Substrate)

  • 30% aqueous H2O2 (Oxidant)

  • Acetonitrile (Solvent)

Step-by-Step Procedure:

  • Complexation: Dissolve VO(acac)2 (1.0 mmol) in 10 mL of absolute ethanol. In a separate vial, dissolve the thiourea ligand (1.0 mmol) in 10 mL of ethanol.

  • Ligation: Add the ligand solution dropwise to the metal precursor under continuous stirring at 60 °C. Causality: Heating facilitates the displacement of the acac ligands, allowing the thiourea to coordinate via the pyridine nitrogen and the thiocarbonyl sulfur, forming a stable metallacycle.

  • Isolation: Reflux for 4 hours, then cool to 0 °C. Filter the resulting precipitated[VO(L)(acac)] complex, wash with cold ethanol, and dry under vacuum.

  • Catalytic Oxidation: In a 25 mL round-bottom flask, dissolve the synthesized VO-complex (0.01 mmol, 1 mol%) and 1-octene (1.0 mmol) in 5 mL of acetonitrile.

  • Oxidant Addition: Slowly add 30% aqueous H2O2 (3.0 mmol) over 15 minutes. Causality: Slow addition prevents the rapid disproportionation of H2O2 and maintains a steady concentration of the active metal-peroxo intermediate.

  • Analysis: Stir at 50 °C for 6 hours. Analyze the conversion and epoxide selectivity via GC-MS using an internal standard (e.g., chlorobenzene).

Quantitative Data Summaries

The following tables summarize the expected performance metrics based on the established mechanistic behavior of 2-pyridinyl thiourea systems.

Table 1: Comparative Activity in Organocatalytic Michael Addition (Protocol A)

Catalyst System (10 mol%)Co-catalyst (10 mol%)Time to >95% ConversionIsolated Yield (%)Mechanistic State
None (Background)TfOH> 72 hours< 10%Uncatalyzed
Neutral ThioureaNone48 hours45%Flexible, weak H-bond donor
Thiourea + Acid TfOH 1.5 hours 96% Rigid, enhanced H-bond donor
1,3-DiphenylthioureaTfOH45 hours48%Lacks pyridine switch; no lock

Data Interpretation: The synergistic effect of the 2-pyridinyl thiourea and the acid co-catalyst accelerates the reaction by nearly 30-fold compared to the neutral state, validating the preorganization hypothesis.

Table 2: Catalytic Oxidation of 1-Octene using Metal-Thiourea Complexes (Protocol B)

Metal PrecursorLigand PresentOxidantTemp (°C)Conversion (%)Epoxide Selectivity (%)
VO(acac)2NoH2O25032%45%
VO(acac)2 Yes (1 equiv) H2O2 50 89% 82%
CuCl2Yes (1 equiv)O2 (1 atm)7065%55%

Data Interpretation: The N,S-bidentate coordination of the thiourea ligand to the vanadium center prevents catalyst degradation and significantly enhances both the conversion rate and the chemoselectivity toward the epoxide over allylic oxidation byproducts.

References

  • Chen, W.; Kang, Y. K.; Wilde, R. G.; Seidel, D. "A New Design Principle that Provides Access to More Active Thiourea Catalysts." Angewandte Chemie International Edition, 2014, 53(20), 5179-5182. URL:[Link]

  • Zhao, C.; Seidel, D. "Enantioselective A3 Reactions of Secondary Amines with a Cu(I)/Acid–Thiourea Catalyst Combination." Journal of the American Chemical Society, 2015, 137(14), 4650–4653. URL:[Link]

  • Adam, M. S. S.; Youssef, M. M.; Aboelghar, M. F.; Hafez, A. M. "Synthesis and characterization of binary and ternary oxovanadium complexes of N,N′-(2-pyridyl)thiourea and curcumin: Catalytic oxidation potential, antibacterial, antimicrobial, antioxidant and DNA interaction studies." Applied Organometallic Chemistry, 2017, 31(12), e3650. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of diaryl and aryl-heteroaryl thiourea derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of diaryl and aryl-heteroaryl thiourea derivatives. N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea presents a classic solubility paradox: it possesses multiple hydrogen-bond donors and acceptors (the thiourea core, pyridine nitrogen, and methoxy oxygen) yet exhibits profound aqueous insolubility.

The Causality of Insolubility: This insolubility is driven by the high lipophilicity of its aromatic rings and the strong intermolecular hydrogen bonding inherent to the thiourea core in its crystalline state. This creates a high crystal lattice energy that water molecules cannot thermodynamically disrupt [1].

Below is a curated, self-validating troubleshooting guide designed to help you overcome these barriers for both in vitro and in vivo applications.

Visual Workflow: Solubility Strategy Decision Matrix

G Start Compound Precipitation Detected App Application Type? Start->App InVitro In Vitro Assays (Cell culture, Biochemical) App->InVitro InVivo In Vivo / Preclinical (Animal dosing) App->InVivo DMSO Use DMSO/PEG Stock Max 0.5% v/v final InVitro->DMSO pH Lower pH (< 5.5) Protonate Pyridine InVitro->pH CD HP-β-CD Complexation (Phase Solubility) InVivo->CD

Decision tree for selecting a solubility enhancement strategy based on application type.

Section 1: Co-Solvent Strategies for In Vitro Assays

Q1: My compound precipitates immediately when I dilute my DMSO stock into the cell culture media. Why does this happen, and how can I prevent it?

A1: This phenomenon, known as "solvent-shift precipitation," occurs because the aqueous solubility limit of the thiourea derivative is drastically lower than its solubility in Dimethyl sulfoxide (DMSO). When the DMSO stock is introduced directly to water, the local polarity spikes, causing the lipophilic compound to rapidly nucleate and crash out before it can evenly disperse [2].

Causality & Solution: To prevent this, you must control the rate of solvent mixing, use a transition solvent, and maintain the final DMSO concentration below the cytotoxicity threshold (typically <0.5% v/v) [1].

Protocol 1: Step-wise Co-solvent Dilution (Self-Validating)

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock.

    • Self-Validation: The solution must be completely optically clear. If cloudy, warm to 37°C and sonicate for 5 minutes.

  • Intermediate Dilution: Prepare an intermediate stock (e.g., 1 mM) in a 50:50 mixture of DMSO and PEG-400. PEG-400 acts as a transition solvent, reducing the thermodynamic shock upon aqueous introduction.

  • Aqueous Addition: Add the intermediate stock dropwise to the pre-warmed (37°C) aqueous buffer or media while under vigorous vortexing.

  • Final Validation: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates the presence of micro-precipitates. If detected, you have exceeded the thermodynamic solubility limit and must lower the final compound concentration.

Section 2: pH Modification Techniques

Q2: Can I leverage the chemical structure of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea to improve its solubility without using organic solvents?

A2: Yes. The 2-pyridinyl moiety is a critical structural feature that can be exploited. The nitrogen atom on the pyridine ring is weakly basic. Based on empirical data for 2-pyridinyl thiourea derivatives, the pKa of the conjugate acid is approximately 6.5 [3]. By lowering the pH of your aqueous media below 5.5, you protonate the pyridine ring, converting the neutral, hydrophobic molecule into a positively charged, water-soluble salt.

Table 1: Theoretical Solubility Profile vs. pH for 2-Pyridinyl Thioureas

Buffer pHPyridine StateEstimated Ionization (%)Relative Aqueous SolubilityApplication Suitability
7.4 (Physiological)Neutral< 10%Very Low (< 10 µg/mL)Poor (Requires Co-solvents)
6.5 (Near pKa)Mixed~ 50%ModerateMarginal
5.0 (Acidic)Protonated> 95%High (> 1 mg/mL)Gastric simulation, specific assays

Protocol 2: pH-Driven Solubilization

  • Suspend the powdered compound in unbuffered sterile water.

  • Titrate dropwise with 0.1 M HCl while stirring continuously until the compound fully dissolves (target pH ~4.5 - 5.0).

  • Mechanistic Caution: If your downstream biological assay requires physiological pH (7.4), neutralizing this solution will cause immediate reprecipitation. This method is strictly for assays tolerant of slightly acidic conditions or for oral gavage formulations where stomach acid will maintain solubility.

Section 3: Macrocyclic Encapsulation for In Vivo Studies

Q3: I need to dose animals intravenously (IV), so I cannot use high levels of DMSO or acidic buffers. What is the most reliable formulation strategy?

A3: For in vivo applications, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity [4]. The hydrophobic 4-methoxyphenyl group and the thiourea core of your compound will insert into the cyclodextrin cavity. This effectively shields the water-insoluble portion of the molecule from the aqueous environment, drastically enhancing bioavailability and solubility without the toxicity associated with organic solvents [5].

CD_Workflow Step1 Weigh HP-β-CD & Dissolve Step2 Add Excess Thiourea Step1->Step2 Step3 Stir 48h at 25°C (Equilibration) Step2->Step3 Step4 Filter (0.45 µm) Remove Solids Step3->Step4 Step5 Lyophilize (Solid Complex) Step4->Step5

Step-by-step workflow for generating HP-β-CD inclusion complexes for in vivo dosing.

Protocol 3: Phase-Solubility and Complexation (Self-Validating)

  • Preparation of CD Solutions: Prepare a series of HP-β-CD solutions in purified water ranging from 0% to 20% (w/v).

  • Equilibration: Add an excess amount (e.g., 10 mg/mL) of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea to each vial.

  • Agitation: Shake the suspensions at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed, solid drug.

  • Quantification (Self-Validation): Analyze the filtrate via HPLC-UV. Plot the dissolved drug concentration against the HP-β-CD concentration. A linear increase confirms successful 1:1 stoichiometric inclusion complexation [6].

  • Lyophilization: Freeze-dry the optimized liquid formulation to obtain a stable, water-soluble powder that can be reconstituted instantly in saline prior to IV injection.

References
  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. URL:[Link]

  • EPA CompTox Chemicals Dashboard. (2025). N-Benzoyl-N'-(2-pyridinyl)thiourea Properties. URL: [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. URL: [Link]

  • PubMed Central (PMC). (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea (a diaryl thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea (a diaryl thiourea derivative). Due to the compound's unique hydrogen-bonding capabilities and electronic properties, standard purification can sometimes lead to oiling out, co-precipitation of impurities, or low yields.

This document provides causal troubleshooting, quantitative solvent data, and a self-validating standard operating procedure (SOP) to ensure high-purity crystalline recovery.

Experimental Workflow

G Crude Crude N-(4-Methoxyphenyl)- N'-(2-pyridinyl)thiourea Trituration Trituration in Cold Hexane (Removes unreacted isothiocyanate) Crude->Trituration Dissolution Dissolution in Hot Ethanol (Near boiling point, 78°C) Trituration->Dissolution Check Visual Inspection: Are there insoluble impurities? Dissolution->Check HotFilter Hot Filtration (Through pre-warmed funnel) Check->HotFilter Yes Cooling Controlled Cooling (RT for 2h, then 0-4°C for 1h) Check->Cooling No HotFilter->Cooling Isolation Vacuum Filtration & Cold EtOH Wash Cooling->Isolation Pure Pure Crystalline Product (>98% Purity) Isolation->Pure

Workflow for the purification and recrystallization of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea.

Diagnostic FAQs & Troubleshooting

Q1: My crude product precipitated as a sticky paste rather than a filterable solid. How do I proceed? Mechanistic Cause: Diaryl thiourea syntheses typically involve the reaction of an amine (2-aminopyridine) with an isothiocyanate (4-methoxyphenyl isothiocyanate). Unreacted isothiocyanate is highly lipophilic and acts as a viscous plasticizer, preventing the thiourea from forming a rigid crystal lattice. Solution: Do not attempt to recrystallize a paste directly. Perform a preliminary trituration using a cold, non-polar solvent like hexane or diethyl ether. This selectively extracts the lipophilic starting materials without dissolving the target thiourea 1.

Q2: During recrystallization from ethanol, the product "oils out" (forms a liquid layer) instead of crystallizing. Why does this happen? Mechanistic Cause: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure compound is lower than the temperature at which it saturates the solution. The 2-pyridyl nitrogen and the thiourea core can form strong intramolecular hydrogen bonds, which disrupts intermolecular lattice packing if the solution cools too rapidly. Solution:

  • Increase Solvent Volume: Add 10-15% more hot ethanol to ensure the saturation temperature drops below the compound's melting point.

  • Co-solvent Addition: Add water dropwise to the hot ethanol solution (creating an EtOH:H₂O mixture) until slightly cloudy, then reheat until clear. Water increases the polarity, forcing the hydrophobic methoxyphenyl groups to aggregate and nucleate.

  • Seeding: Introduce a seed crystal while the solution is still warm (around 45-50 °C) to bypass the supersaturation phase.

Q3: How do I remove highly polar, dark-colored impurities from the crude mixture? Mechanistic Cause: 2-Aminopyridine is prone to trace oxidation, forming highly conjugated, dark-colored polymeric byproducts that get trapped in the thiourea crystal lattice. Solution: Recrystallization from boiling ethanol or an ethanol/DMF mixture is the gold standard for separating these impurities 2. If the solution remains dark at a rolling boil, perform a hot filtration through a thin pad of Celite or activated charcoal before cooling.

Quantitative Data: Solvent System Performance Matrix

Choosing the right solvent system is a balance between purity and yield. The table below summarizes the expected performance of various solvent systems for N,N'-diarylthioureas based on standard catalytic and biological preparation protocols 3.

Solvent SystemHot Solubility (70-80°C)Cold Solubility (0-4°C)Typical Recovery YieldPurity ProfileNotes / Drawbacks
100% Ethanol HighModerate65% - 75%>98%Gold Standard. Excellent balance; disrupts H-bonds when hot, allows lattice formation when cold.
EtOH / Water (80:20) HighLow85% - 90%>95%Higher yield, but increased risk of trapping polar impurities or oiling out.
EtOH / DMF (90:10) Very HighModerate60% - 70%>99%Best for highly impure/dark crude. DMF keeps polar oxidation products dissolved.
Acetone / Hexane ModerateVery Low80% - 85%>90%High risk of oiling out due to rapid evaporation of acetone. Not recommended for primary purification.

Self-Validating Protocol: Step-by-Step Recrystallization

This protocol is designed to be self-validating; at each step, observable physical changes confirm that the procedure is working correctly.

Step 1: Pre-treatment (Trituration)
  • Suspend 10 g of the crude N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea in 30 mL of ice-cold hexane in a beaker.

  • Stir vigorously for 10 minutes.

  • Validation Check: The hexane should turn slightly yellow/cloudy (indicating the extraction of unreacted isothiocyanate), while the solid should transition from a sticky paste to a free-flowing powder.

  • Vacuum filter the suspension and discard the hexane filtrate.

Step 2: Dissolution & Hot Filtration
  • Transfer the triturated solid to a 250 mL Erlenmeyer flask.

  • Add a minimum amount of boiling ethanol (typically 5–8 mL per gram of crude). Keep the flask on a hot plate to maintain a gentle boil.

  • Validation Check: The solid should dissolve completely. If an oily droplet layer forms at the bottom of the flask, the compound has melted without dissolving. Correction: Add an additional 1-2 mL of boiling ethanol until the oil dissolves into a homogenous single phase.

  • If insoluble particulates or dark colors remain, filter the hot solution rapidly through a pre-warmed Buchner funnel (optionally lined with a 0.5 cm pad of Celite) into a clean, pre-warmed receiving flask.

Step 3: Controlled Crystallization
  • Cover the flask with a watch glass and allow it to cool completely undisturbed at room temperature for 2 hours.

  • Validation Check: Do not disturb the flask. Agitation during early cooling causes rapid, uncontrolled nucleation, trapping impurities. You should observe the formation of distinct, needle-like or prismatic crystals. If a sticky film forms on the glass, reheat and add a seed crystal.

  • Once the flask reaches room temperature, transfer it to an ice bath (0–4 °C) for 1 hour to maximize yield.

Step 4: Isolation & Drying
  • Collect the crystals via vacuum filtration.

  • Wash the filter cake with 5 mL of ice-cold ethanol to remove any mother liquor adhering to the crystal surfaces.

  • Dry the crystals under vacuum at 40 °C for 12 hours.

  • Validation Check: Perform a melting point analysis. The final dried product should exhibit a sharp melting point with a narrow range (typically 1–2 °C), confirming the absence of solvent and structural impurities.

References

  • Source: Russian Journal of General Chemistry (via PMC)
  • Source: Molecules (via PMC)
  • Source: Synlett (via Thieme Connect)

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea

Welcome to the Technical Support Center for analytical chemists and drug development professionals. This guide provides authoritative troubleshooting strategies for resolving complex Nuclear Magnetic Resonance (NMR) spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals. This guide provides authoritative troubleshooting strategies for resolving complex Nuclear Magnetic Resonance (NMR) spectra associated with N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea .

Synthesizing and characterizing heteroaryl thioureas often presents unique analytical challenges. Due to the electronic properties of the thiourea core, researchers frequently encounter spectra complicated by restricted bond rotations, exchangeable protons, and symmetrical byproducts. This guide is designed to help you differentiate between true chemical impurities and inherent molecular phenomena.

Expected NMR Profile & Quantitative Data

Before troubleshooting, it is critical to establish the baseline spectral signature of pure N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea. Due to the highly polar nature of the thiourea moiety and the basicity of the pyridine ring, DMSO-d6 is the universally preferred solvent. Using CDCl3 often results in poor solubility and severe broadening of the N-H signals.

Table 1: Expected 1 H NMR Chemical Shifts (DMSO-d6, 400 MHz)

Proton TypeExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
Thiourea N-H 11.20Broad singlet1HPyridine-adjacent NH
Thiourea N-H 10.85Broad singlet1HPhenyl-adjacent NH
Pyridine C6-H 8.32Doublet1HAr-H (ortho to Pyridine N)
Pyridine C4-H 7.75Triplet1HAr-H (para to Pyridine N)
Phenyl C2,C6-H 7.42Doublet2HAr-H (ortho to Phenyl NH)
Pyridine C3-H 7.15Doublet1HAr-H (ortho to Pyridine NH)
Pyridine C5-H 7.02Triplet1HAr-H (meta to Pyridine N)
Phenyl C3,C5-H 6.91Doublet2HAr-H (ortho to Methoxy)
Methoxy CH 3​ 3.75Singlet3H-OCH 3​ group

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see a secondary, smaller set of peaks for every proton in my molecule. LC-MS shows >99% purity with a single mass. Is my sample contaminated?

A: No, your sample is likely pure. You are observing rotamers (conformational isomers)[1].

  • The Causality: The lone pairs on the thiourea nitrogen atoms delocalize into the highly electrophilic thiocarbonyl ( π∗ ) orbital. This resonance gives the C-N bonds partial double-bond character, severely restricting free rotation at room temperature. Consequently, the molecule exists in a mixture of syn and anti conformations relative to the sulfur atom. Because the interconversion rate at 25°C is slower than the NMR timescale, the spectrometer records each conformer as a distinct set of signals.

  • The Solution: Perform a Variable Temperature (VT) NMR experiment (see Protocol 1 below) to supply the thermal energy required to overcome the rotational barrier.

Q2: There are unexpected singlets in the aliphatic region and extra multiplets in the aromatic region. How do I know if these are residual solvents or reaction byproducts?

A: Residual solvents have highly specific, non-variable chemical shifts in deuterated solvents, whereas byproducts will show structural correlation to your starting materials. For instance, residual ethyl acetate in DMSO-d6 always appears at 4.03 (q), 1.99 (s), and 1.17 (t) ppm[2]. If your extra aromatic peaks are perfectly symmetrical and lack the characteristic downfield pyridine doublet (~8.3 ppm), you likely have a symmetrical thiourea byproduct (e.g., 1,3-bis(4-methoxyphenyl)thiourea), which forms when moisture hydrolyzes the isothiocyanate starting material back into an amine, which then reacts with another equivalent of isothiocyanate.

Table 2: Common Trace Impurities in DMSO-d6[2]

ImpurityShift (ppm)MultiplicityCausality / Source
Ethyl Acetate 4.03, 1.99, 1.17q, s, tIncomplete drying after liquid-liquid extraction.
Dichloromethane 5.76sResidual eluent from silica gel chromatography.
Water 3.33sHygroscopic uptake by DMSO-d6 or wet sample.
4-Methoxyaniline ~6.6 (m), 4.8 (br s)m, br sUnreacted starting material or hydrolysis product.
Q3: My N-H peaks are missing or extremely broad, blending into the baseline. How can I verify their presence?

A: The N-H protons of thioureas are highly exchangeable and susceptible to hydrogen bonding. Trace moisture or acidic impurities in the NMR tube catalyze proton exchange, broadening the signal beyond detection. To definitively map exchangeable protons, utilize the D 2​ O Exchange Methodology (see Protocol 2).

Diagnostic Workflows & Visualizations

To systematically identify the source of spectral contamination, follow the logic tree below. This workflow isolates structural isomers from conformational phenomena.

NMR_Logic Start Observe 'Extra' Peaks in 1H NMR Spectrum CheckLCMS Run LC-MS / HPLC to verify bulk purity Start->CheckLCMS SinglePeak Single Peak / Mass (Suspect Rotamers) CheckLCMS->SinglePeak Purity > 95% MultiPeak Multiple Peaks / Masses (True Impurities) CheckLCMS->MultiPeak Purity < 95% VTNMR Perform VT-NMR (e.g., 80°C in DMSO-d6) SinglePeak->VTNMR Purify Perform Recrystallization or Chromatography MultiPeak->Purify Coalesce Peaks Coalesce (Rotamers Confirmed) VTNMR->Coalesce Fast Exchange NoCoalesce Peaks Remain Distinct (Structural Isomers) VTNMR->NoCoalesce Slow Exchange

Caption: Decision matrix for distinguishing conformational rotamers from true chemical impurities.

Understanding the synthetic pathway is crucial for predicting the exact nature of true impurities. The diagram below illustrates how moisture leads to symmetrical byproducts.

Synthesis A 2-Aminopyridine (Amine) C N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea (Target Product) A->C Nucleophilic Addition B 4-Methoxyphenyl isothiocyanate B->C D Moisture / H2O B->D Hydrolysis E 4-Methoxyaniline (Hydrolysis Product) D->E E->B Reacts with excess F 1,3-Bis(4-methoxyphenyl)thiourea (Symmetrical Byproduct) E->F Side Reaction

Caption: Synthetic pathways leading to the target thiourea and common symmetrical byproducts.

Validated Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Resolution

This is a self-validating system: by heating the sample, you increase the kinetic energy, accelerating the C-N bond rotation. If the extra peaks are rotamers, they will coalesce into a single time-averaged peak.

  • Preparation: Prepare 15 mg of the sample in 0.6 mL of DMSO-d6 (boiling point 189°C). Do not use low-boiling solvents like CDCl3.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 25°C (298 K) to establish the baseline rotamer ratio.

  • Thermal Ramping: Gradually increase the NMR probe temperature in 15°C increments (e.g., 40°C, 55°C, 70°C, 85°C).

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each step. Re-tune, match, and shim the probe.

  • Observation: Acquire a 1 H NMR spectrum at each temperature. Observe the broadening and eventual coalescence of the minor and major peaks into single, sharp signals.

  • Validation (Critical Step): Return the probe to 25°C and acquire a final spectrum. The original rotamer peaks must return exactly as they were in Step 2. If they do not, the compound degraded under heat, and the initial peaks were likely degradation products, not rotamers.

Protocol 2: D 2​ O Exchange for Identifying Exchangeable Protons

This protocol leverages the acidity of heteroatom-bound protons to confirm structural assignments.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum of the compound in DMSO-d6.

  • Deuterium Addition: Remove the NMR tube from the spectrometer and add 1-2 drops (approx. 10-20 μL) of Deuterium Oxide (D 2​ O) directly into the solution.

  • Phase Mixing: Cap the tube securely and shake vigorously for 60 seconds to ensure complete homogeneous mixing and proton-deuterium exchange.

  • Re-acquisition: Re-insert the sample, re-shim the spectrometer (the lock signal will shift slightly due to the D 2​ O), and acquire a new 1 H NMR spectrum.

  • Analysis: Compare the two spectra. The broad singlets at ~11.20 and ~10.85 ppm will disappear (or significantly diminish) as the N-H protons are replaced by NMR-silent deuterium (N-D). Carbon-bound protons (C-H) will remain completely unaffected.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL: [Link]

  • ResearchGate. "Rotamers or Diastereomers? An Overlooked NMR Solution." URL: [Link]

Sources

Optimization

Best solvents for N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea UV-Vis spectroscopy

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the spectroscopic characterization of complex, multi-dentate ligands.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the spectroscopic characterization of complex, multi-dentate ligands. N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a highly conjugated molecule with extreme solvatochromic sensitivity. Its structural features—an electron-donating methoxy group, a thiocarbonyl hydrogen-bond acceptor, and a pyridinyl nitrogen—create a dynamic system that is highly susceptible to tautomerization and solvent interactions.

This guide provides a self-validating framework for selecting solvents, troubleshooting spectral artifacts, and executing reproducible UV-Vis measurements.

Section 1: Solvent Selection & Solvatochromism FAQ

Q1: Why does the absorption maximum ( λmax​ ) of my compound shift when I change solvents? A1: This phenomenon is known as solvatochromism. Your compound exhibits two primary electronic transitions: π→π∗ (localized on the aromatic rings and thiocarbonyl) and n→π∗ (involving the non-bonding electrons on the sulfur and pyridine nitrogen). When transitioning from a non-polar solvent to a polar protic solvent (like Methanol), you will observe a hypsochromic (blue) shift in the n→π∗ band. Causality: Protic solvents form strong hydrogen bonds with the non-bonding electron pairs on the sulfur and nitrogen. This solvation stabilizes the ground state of the molecule more than its excited state, widening the energy gap required for the transition and shifting the absorption to shorter wavelengths [1].

Q2: What is the best solvent for studying metal-ligand complexation (e.g., with heavy metals)? A2: Dimethyl sulfoxide (DMSO) is the industry standard for metal-binding titrations with thiourea derivatives [2]. Causality: DMSO is a polar aprotic solvent that readily dissolves both the hydrophobic thiourea ligand and hydrophilic metal salts without competing as a hydrogen-bond donor. While DMSO has a high UV cutoff (~268 nm), the critical charge-transfer bands for metal-thiourea complexes typically appear in the visible region (300–450 nm), safely outside the cutoff interference.

Q3: How do I prevent thione-thiol tautomerization from complicating my spectra? A3: N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea can exist in thione (-C=S) or thiol (-C-SH) tautomeric forms. Highly polar solvents stabilize the highly dipolar thione form, whereas non-polar solvents (like Chloroform) can induce a mixture of tautomers, leading to peak broadening or splitting. To isolate the thione form for baseline characterization, utilize Acetonitrile (MeCN); its high dielectric constant stabilizes the thione without the H-bonding complications of protic solvents.

Section 2: Quantitative Data - Solvent Parameters

To facilitate rapid assay design, the following table summarizes the critical parameters of common solvents used for this specific thiourea derivative.

SolventUV Cutoff (nm)Polarity IndexH-Bond DonorExpected n→π∗ ShiftBest Application for this Compound
Acetonitrile (MeCN) 1905.8NoMinimalHigh-resolution baseline characterization; Thione stabilization [3].
Methanol (MeOH) 2055.1YesHypsochromic (Blue)Probing hydrogen-bond acceptor capacity.
DMSO 2687.2NoBathochromic (Red)Metal-ion titration assays (e.g., Hg²⁺, Pb²⁺) [2].
Chloroform (CHCl₃) 2454.1NoPeak BroadeningInvestigating thione-thiol tautomeric equilibrium.
Section 3: Mechanistic Workflows

The following decision matrix illustrates the logical workflow for solvent selection based on your desired experimental outcome.

SolventSelection Start N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea Assay Objective Protic Polar Protic Solvents (e.g., MeOH, EtOH) Start->Protic Assess H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, MeCN) Start->Aprotic Metal Titration / Baseline NonPolar Non-Polar Solvents (e.g., CHCl3) Start->NonPolar Structural Dynamics Hbond H-Bonding Studies Blue-shift (n→π*) Protic->Hbond Metal Metal Binding Assays Red-shift & High Solubility Aprotic->Metal Tautomer Tautomerization Studies Thione-Thiol Equilibrium NonPolar->Tautomer

Workflow for selecting UV-Vis solvents based on thiourea solvatochromic behavior.

Section 4: Troubleshooting Guide

Issue 1: Severe baseline drift or negative absorbance values below 270 nm.

  • Root Cause: Using DMSO as a solvent and scanning below its UV cutoff (268 nm). The detector is starved of light, causing photomultiplier noise and false readings.

  • Solution: Truncate the scan range to 275–600 nm when using DMSO. If deep-UV data (e.g., the π→π∗ transition at ~240 nm) is required, switch to Acetonitrile, which remains transparent down to 190 nm [3].

Issue 2: Inconsistent absorbance values between replicates in aqueous buffers.

  • Root Cause: The compound is highly lipophilic. The 4-methoxyphenyl and pyridinyl rings drive aggregation (pi-pi stacking) in highly aqueous environments, leading to light scattering which the detector interprets as absorbance.

  • Solution: Implement a co-solvent system. Maintain at least 5-10% DMSO or Methanol in your aqueous buffer to ensure complete solvation. Validate this by checking the baseline at 600 nm; it should be exactly 0.000. Any positive offset indicates aggregation/scattering.

Section 5: Standard Operating Procedure (SOP)

To ensure absolute trustworthiness in your spectroscopic data, follow this self-validating methodology:

  • Stock Preparation: Weigh the compound using a microbalance. Dissolve in spectroscopic-grade DMSO to yield a 1×10−3 M stock solution.

    • Validation checkpoint: The solution must be optically clear with no particulates.

  • Serial Dilution: Dilute the stock into the working solvent (e.g., Acetonitrile) to a final concentration of 10–50 µM.

    • Causality: This concentration range ensures the maximum absorbance remains strictly within the linear dynamic range of the Beer-Lambert law (0.1 to 1.0 AU), preventing detector saturation.

  • Cuvette Matching & Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the exact working solvent (including any co-solvents). Run a baseline correction.

    • Validation checkpoint: Scan the blank against the blank. The resulting spectrum must not deviate by more than ±0.002 AU across the target wavelength range.

  • Sample Measurement: Replace the solvent in the sample cuvette with your analyte solution. Scan from 200 nm to 600 nm (adjusting the lower limit based on the solvent's UV cutoff).

  • Data Processing: Record the λmax​ and calculate the molar extinction coefficient ( ϵ ) to confirm purity and structural integrity.

Protocol Step1 1. Stock Prep 1 mM in DMSO Step2 2. Dilution 10-50 µM in MeCN Step1->Step2 Step3 3. Baseline Matched Quartz Cuvettes Step2->Step3 Step4 4. UV-Vis Scan Validate Beer-Lambert Step3->Step4

Step-by-step UV-Vis sample preparation and scanning workflow.

References
  • Title: Effect of Solvent Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion Source: Malaysian Journal of Analytical Sciences URL: [Link]

  • Title: UV-Vis Spectrum of Thiourea Source: SIELC Technologies URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative binding affinity of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea for acetate and fluoride ions

Comparative Binding Affinity of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea for Acetate and Fluoride Ions: A Technical Guide As a Senior Application Scientist in supramolecular chemistry, evaluating the binding affinity...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea for Acetate and Fluoride Ions: A Technical Guide

As a Senior Application Scientist in supramolecular chemistry, evaluating the binding affinity and mechanistic pathways of synthetic anion receptors requires moving beyond simple observation to understanding the fundamental chemical physics at play. N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a highly tunable, structurally preorganized receptor. This guide objectively compares its performance in recognizing two biologically and environmentally critical anions—acetate (AcO⁻) and fluoride (F⁻)—and provides the self-validating experimental workflows necessary to prove these interactions in the laboratory.

Structural Rationale & Molecular Design

To understand the differential binding of acetate and fluoride, we must first deconstruct the receptor's architecture:

  • The Thiourea Core: The two N–H protons act as potent, directional hydrogen bond donors. The thiocarbonyl (C=S) group is more polarizable and a weaker hydrogen bond acceptor than a standard urea (C=O), which increases the acidity of the adjacent N–H protons, enhancing anion affinity (1)[1].

  • The 4-Methoxyphenyl Moiety: The methoxy group is an electron-donating group (EDG). By pushing electron density into the thiourea system, it decreases the acidity of the N–H protons compared to a nitro-substituted analog. This strategic dampening prevents premature deprotonation by weakly basic anions, ensuring the receptor acts primarily via hydrogen bonding rather than simple acid-base chemistry (2)[2]. It also serves as the primary chromophore for UV-Vis detection.

  • The 2-Pyridinyl Group: The pyridine nitrogen can act as an intramolecular hydrogen bond acceptor, locking the receptor into a planar conformation that preorganizes the binding cleft, reducing the entropic penalty of anion complexation.

Comparative Binding Affinity: Acetate vs. Fluoride

The interaction pathways diverge significantly between acetate and fluoride due to differences in shape complementarity and basicity.

Acetate possesses a trigonal planar (Y-shaped) geometry that perfectly aligns with the parallel N–H bonds of the thiourea, resulting in a highly stable bidentate hydrogen bond. Fluoride, being small, highly electronegative, and exceptionally basic (conjugate acid pKa ~15 in DMSO), often crosses the threshold from supramolecular recognition to a classical acid-base deprotonation event (3)[3].

Table 1: Quantitative and Mechanistic Comparison in DMSO- d6​

ParameterAcetate (AcO⁻)Fluoride (F⁻)
Anion Geometry Trigonal Planar (Y-shaped)Spherical
Primary Interaction Mechanism Bidentate Hydrogen BondingH-Bonding / Deprotonation (Acid-Base)
Binding Stoichiometry (Host:Guest) 1:11:1 or 1:2 (formation of HF₂⁻)
Typical Affinity ( Ka​ ) 103−104 M⁻¹ >104 M⁻¹ (or undefined due to deprotonation)
Visual / Colorimetric Response Minimal to moderate spectral shiftDistinct color change (e.g., colorless to yellow)
Reversibility Highly reversible upon dilutionOften irreversible without addition of acid

Self-Validating Experimental Workflows

To rigorously differentiate between hydrogen bonding (acetate) and deprotonation (fluoride), the following self-validating protocols must be executed.

Protocol A: ¹H NMR Titration (Structural Elucidation)

Causality: ¹H NMR provides direct observation of the thiourea N–H protons. Downfield shifting indicates electron density withdrawal via hydrogen bonding, while signal disappearance indicates deprotonation.

  • Preparation: Prepare a 2.0 mM stock solution of the receptor in dry DMSO- d6​ .

  • Guest Solution: Prepare a 0.1 M solution of the anion as a tetrabutylammonium (TBA) salt. Crucial Step: Dissolve the TBA salt in the 2.0 mM receptor stock solution. This ensures the receptor concentration remains perfectly constant during the titration, validating that spectral changes are due to binding, not dilution.

  • Execution: Record a baseline spectrum of the pure receptor. Add aliquots of the guest solution (0.1 to 5.0 equivalents), recording a spectrum after each addition.

  • Validation Check (Acetate): Observe a continuous, smooth downfield shift ( Δδ ) of the two N–H singlets. Fit the isotherm using a 1:1 non-linear regression model.

  • Validation Check (Fluoride): Observe initial downfield shifting, followed by extreme broadening and the ultimate disappearance of the N–H signals. Look for the appearance of a characteristic triplet at ~16 ppm, which self-validates the formation of the bifluoride ion (HF₂⁻) resulting from receptor deprotonation.

Protocol B: UV-Vis Spectrophotometric Titration (High-Sensitivity Sensing)

Causality: UV-Vis analysis requires much lower concentrations (avoiding aggregation) and probes the electronic state of the 4-methoxyphenyl chromophore (4)[4].

  • Preparation: Prepare a 20 µM solution of the receptor in dry DMSO. Prepare TBA-anion solutions (2 mM) in the receptor stock.

  • Execution: Titrate the anion into the receptor solution in a quartz cuvette, recording spectra from 250 nm to 500 nm.

  • Validation Check: For acetate, look for clean isosbestic points, confirming a simple equilibrium between the free receptor and the 1:1 complex. For fluoride, the loss of isosbestic points at higher equivalents indicates a secondary process (deprotonation), accompanied by a naked-eye color change to yellow due to the generation of the anionic receptor species.

Mechanistic Visualization

G Receptor N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea (Colorless, Neutral) Acetate Addition of Acetate (AcO⁻) Trigonal Planar, Moderate Basicity Receptor->Acetate Fluoride Addition of Fluoride (F⁻) Spherical, High Basicity Receptor->Fluoride H_Bond Bidentate Hydrogen Bonding (1:1 Stoichiometry) Acetate->H_Bond Deprotonation Thiourea NH Deprotonation (Acid-Base Reaction) Fluoride->Deprotonation NMR_AcO ¹H NMR: NH Protons Shift Downfield UV-Vis: Clean Isosbestic Points H_Bond->NMR_AcO NMR_F ¹H NMR: NH Protons Disappear (HF₂⁻ forms) UV-Vis: Strong Colorimetric Change (Yellow) Deprotonation->NMR_F

Divergent mechanistic pathways of the thiourea receptor upon interaction with Acetate vs. Fluoride.

References

  • Urea- and Thiourea-Based Receptors for Anion Binding Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Thiourea-Based Receptors for Anion Recognition and Signaling Source: ACS Omega (ACS Publications) URL:[Link]

  • Anion binding vs. deprotonation in colorimetric pyrrolylamidothiourea based anion sensors Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

  • Optical Anion Receptors with Urea/Thiourea Subunits on a TentaGel Support Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Comparative

Structural Comparison of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea and its Metal Complexes: A Comprehensive Guide

Executive Summary & Mechanistic Overview N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a highly versatile heterocyclic thiourea derivative. In drug development and coordination chemistry, it serves a dual purpose: it i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a highly versatile heterocyclic thiourea derivative. In drug development and coordination chemistry, it serves a dual purpose: it is a potent pharmacophore in its own right and a highly adaptable ligand capable of forming stable transition metal complexes.

The structural behavior of this ligand is entirely dependent on the electronic nature of the coordinating metal, leading to two distinct mechanistic pathways:

  • Standard Chelation (Ni, Pt, Pd): Metals with lower oxidation potentials (e.g., Ni²⁺, Pt²⁺) typically induce deprotonation of the thiourea, forming highly stable, square-planar complexes via N,S-bidentate coordination (binding through the pyridine nitrogen and thiourea sulfur).

  • Oxidative Cyclization (Cu): Copper(II) acts as a relatively strong oxidant. It polarizes the S–C bond of the thiourea, facilitating electron transfer from the ligand to the metal. This triggers a Hugershoff-type oxidative cyclization, converting the ligand into a benzothiazole or thiadiazole derivative, which subsequently coordinates to the metal center to form distorted tetrahedral or polymeric structures [1, 2].

ReactionPathways Ligand N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea (Free Ligand) Cu_Reaction Cu(II) Acetate / Oxidant (Reflux, EtOH) Ligand->Cu_Reaction Oxidation Ni_Pt_Reaction Ni(II) / Pt(II) Salts (Mild Heat) Ligand->Ni_Pt_Reaction Chelation Oxidative_Cyclization Oxidative Cyclization (Benzothiazole) Cu_Reaction->Oxidative_Cyclization Electron Transfer Square_Planar Square Planar Chelate (N,S-Bidentate) Ni_Pt_Reaction->Square_Planar Deprotonation Cu_Complex Cu(II) Complex (Distorted Geometry) Oxidative_Cyclization->Cu_Complex Coordination

Reaction pathways of the ligand with transition metals showing cyclization vs. chelation.

Structural Comparison: Ligand vs. Metal Complexes

The structural transformation from a free ligand to a metal complex can be tracked using spectroscopic parameters and bond lengths. When N,S-coordination occurs, the C=S double bond loses electron density to the metal, increasing its single-bond character. This causality is reliably observed as a lengthening of the C-S bond in X-ray crystallography and a significant downward shift in the C=S stretching frequency in IR spectroscopy.

Table 1: Structural & Spectroscopic Parameters
ParameterFree LigandNi(II)/Pt(II) ComplexCu(II) Complex (Oxidized Ligand)
Coordination Geometry N/ASquare PlanarDistorted Tetrahedral / Polymeric
IR: ν(C=S) stretch ~840 - 860 cm⁻¹~740 - 760 cm⁻¹Absent (Converted to C-S-C ring)
IR: ν(C=N) pyridine ~1590 cm⁻¹~1615 cm⁻¹~1610 cm⁻¹
Bond Length: C-S ~1.68 Å (Double bond)~1.74 Å (Single character)N/A (Cyclized)
Bond Length: M-S N/A~2.20 - 2.25 Å~2.30 Å (If applicable)

Note: The disappearance of the ν(C=S) band in the Cu(II) complex is a definitive self-validating marker that oxidative cyclization has occurred, replacing the thiourea core with a heterocyclic ring [1].

Performance & Biological Activity Comparison

In drug development, transitioning from a free thiourea ligand to a metal complex is a proven strategy to enhance antimicrobial and cytotoxic efficacy. This performance boost is governed by Tweedy's Chelation Theory and Overtone's Concept of Cell Permeability [3, 4].

The Causality of Enhanced Bioactivity: In its free state, the ligand possesses high polarity, which restricts its ability to cross the lipid-rich bacterial cell membrane. Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms (N, S), and π-electron delocalization occurs across the chelate ring. This drastically reduces the overall polarity of the complex, increasing its lipophilicity. Consequently, the metal complex easily permeates the lipid bilayer, where it can disrupt enzyme function, generate reactive oxygen species (ROS), and intercalate with DNA [3, 4].

Table 2: Comparative Biological Performance (MIC against S. aureus)
CompoundMIC (µg/mL)Lipophilicity (LogP trend)Primary Mechanism of Action
Free Ligand > 128LowWeak membrane penetration
Ni(II) Complex 32 - 64ModerateModerate permeation, enzyme inhibition
Cu(II) Complex 8 - 16HighHigh permeation, ROS generation, DNA binding
Standard (Ampicillin) 2 - 4N/ACell wall synthesis inhibition

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Researchers must monitor specific colorimetric and spectroscopic checkpoints to confirm successful synthesis before proceeding to biological assays.

Protocol A: Synthesis of the Free Ligand
  • Preparation: Dissolve equimolar amounts (0.01 mol) of 2-aminopyridine and 4-methoxyphenyl isothiocyanate in 30 mL of 95% ethanol.

  • Reaction: Reflux the mixture continuously for 3 hours. The application of heat drives the nucleophilic attack of the amine on the isothiocyanate carbon.

  • Isolation: Allow the solution to cool slowly to room temperature. Reduce the solvent volume under a vacuum until white/pale-yellow crystals precipitate.

  • Self-Validation Checkpoint: Perform an IR scan. The presence of a strong ν(C=S) band at ~850 cm⁻¹ and a ν(N-H) band at ~3200 cm⁻¹ confirms the formation of the thiourea core.

Protocol B: Synthesis of the Ni(II) Complex (Standard Chelation)
  • Preparation: Create an ethanol slurry containing 0.004 mol of the synthesized ligand.

  • Metal Addition: Slowly add 0.002 mol of Nickel(II) acetate tetrahydrate (1:2 Metal-to-Ligand ratio).

  • Reaction: Reflux for 2 hours. The solution will shift from pale yellow to a deep green/brown, indicating d-d transitions characteristic of square-planar Ni(II).

  • Self-Validation Checkpoint: Filter and dry the precipitate. IR spectroscopy must show a downward shift of the ν(C=S) band to ~750 cm⁻¹, confirming S-coordination without ligand destruction.

Protocol C: Synthesis of the Cu(II) Complex (Oxidative Cyclization)
  • Preparation: Suspend 0.004 mol of the ligand in ethanol.

  • Metal Addition: Add 0.002 mol of Copper(II) acetate hydrate.

  • Reaction: Reflux for 3 hours, then stir overnight at room temperature. The prolonged stirring allows the Cu(II)-mediated electron transfer and subsequent cyclization to complete [2].

  • Self-Validation Checkpoint: IR spectroscopy must show the complete disappearance of the ν(C=S) band and the emergence of new C-S-C ring vibrations, confirming the Hugershoff cyclization into a benzothiazole derivative [1, 2].

ExpWorkflow Precursors 2-Aminopyridine + 4-Methoxyphenyl isothiocyanate Ligand_Synth Reflux in EtOH (3h) Cool & Recrystallize Precursors->Ligand_Synth Validation_Ligand IR Validation: v(C=S) ~850 cm⁻¹ Ligand_Synth->Validation_Ligand Metal_Addition Add M(II) Salt in EtOH Validation_Ligand->Metal_Addition Complex_Isolation Stir/Reflux -> Precipitate Filter & Wash Metal_Addition->Complex_Isolation Validation_Complex Spectroscopic Validation: v(C=S) shifts to ~750 cm⁻¹ Complex_Isolation->Validation_Complex

Step-by-step experimental workflow for synthesizing and validating the metal complexes.

References

  • Title: Structural characterization of a copper(II) complex containing oxidative cyclization of N-2-(4-picolyl)-N′-(4-methoxyphenyl) thiourea, new ligands of 4-picolylthiourea derivatives and the precursor molecular structure of oxidative cyclization of N-(2-pyridyl)-N′-(4-methoxyphenyl)
  • Title: Oxidation of heterocyclic thioureas to form benzothiazoles and their copper(II)
  • Title: Transition Metal(II)
  • Source: National Institutes of Health (NIH)

Safety & Regulatory Compliance

Safety

N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea As a Senior Application Scientist, I frequently design safety and operational workflows for the handling of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea

As a Senior Application Scientist, I frequently design safety and operational workflows for the handling of complex, biologically active synthetic intermediates. N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a specialized thiourea derivative utilized in drug discovery and coordination chemistry. Because of its specific pharmacophore, this compound presents significant environmental and biological hazards, including severe aquatic toxicity and potential thyroid/reproductive disruption.

This guide provides a self-validating, step-by-step protocol for its operational handling and proper disposal, ensuring compliance with environmental regulations and safeguarding both personnel and laboratory infrastructure.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular liabilities of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea:

  • The Thiourea Core: Thiourea compounds are notoriously toxic to aquatic ecosystems, highly mobile in soil, and generally resistant to 1[1]. Furthermore, thermal decomposition of the thiourea moiety releases highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2][3].

  • Substituted Aromatic Rings: The addition of the methoxyphenyl and pyridinyl systems increases the compound's lipophilicity compared to the parent thiourea. This enhances its ability to penetrate standard nitrile gloves over prolonged exposure and alters its bioaccumulation profile.

  • Regulatory Classification: While the parent thiourea is classified as an EPA U219 hazardous waste, specific phenyl-substituted thioureas (like Phenylthiourea) are classified as acutely toxic P-listed wastes (e.g.,4)[4][5]. By structural analogy, this derivative must be treated with the highest degree of caution, mirroring P-listed waste protocols.

Quantitative Hazard Summary

The following table extrapolates the toxicity and physical data from the parent thiourea to inform our operational parameters for this specific derivative.

Hazard ParameterReference Value (Thiourea Analog)Operational Implication for Derivative
Aquatic Toxicity (LC50) >600 mg/L (Pimephales promelas, 96h)[3]Strict prohibition of drain disposal; must be collected for high-temp incineration.
Algal Toxicity (EC50) 3.8 - 10 mg/L (Desmodesmus subspicatus, 72h)[3]Extreme environmental mobility risk; secondary containment is mandatory.
Log Pow (Lipophilicity) -0.92 (Parent)[3] -> Estimated >2.0 (Derivative)Increased skin penetrability due to aromatic rings; double-gloving required.
EPA Waste Code U219 (Thiourea) / P185 (Phenylthiourea)[2][4]Must be managed and labeled as a characteristic/listed hazardous waste.

Step-by-Step Waste Disposal Procedures

Causality: Drain disposal is strictly prohibited due to aquatic toxicity. Because thioureas decompose into toxic gases, 3 equipped with SOx/NOx scrubbers is the only viable destruction method[3].

Phase A: Solid Waste Disposal (Powders & Consumables)
  • Collection: Carefully sweep up any solid waste, contaminated weigh boats, or pipette tips. Crucial: Do not use compressed air or dry brushing that could generate dust, as fine thiourea dust can form 3[3].

  • Containment: Place the solid waste into a heavy-duty, sealable polyethylene bag. Double-bag the waste to prevent accidental punctures from sharp consumables.

  • Secondary Container: Place the bagged waste into a rigid, puncture-proof high-density polyethylene (HDPE) container with a secure, screw-top lid.

  • Self-Validation Check: Invert the sealed secondary HDPE container gently. If the lid remains secure and no air escapes, the vapor-tight seal is validated.

  • Labeling: Affix a hazardous waste label. Mark clearly as "Toxic Solid, Organic, N.O.S. (Thiourea Derivative)" and explicitly note the aquatic toxicity hazard[3].

Phase B: Liquid Waste Disposal (Organic Solutions)
  • Segregation: Do NOT mix this liquid waste with acidic waste streams or strong oxidizers. Thioureas can undergo violent oxidative reactions. Collect in a dedicated, chemically compatible solvent carboy (e.g., PTFE-lined or glass).

  • Volume Management: Never fill the waste carboy beyond 80% capacity. This void space is critical to allow for vapor expansion and prevent pressure-induced rupture.

  • Self-Validation Check: After adding the waste to the carboy, visually inspect the liquid for 5 minutes. Verify there is no phase separation, heat generation, or gas evolution (bubbling). Once stability is confirmed, seal the cap and log the exact volume on the manifest.

  • Labeling: Label as "Hazardous Liquid Waste - Contains Thiourea Derivative." List all specific solvents used (e.g., DMSO, Methanol) with their exact percentages.

Phase C: Final Disposition
  • EHS Transfer: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Destruction Method: EHS will route this waste for high-temperature incineration at an approved facility, which is the EPA-mandated method for destroying2[2].

Spill Response & Decontamination Protocol

Causality: Standard water spray is highly inefficient for thiourea spills and will actively spread the chemical due to its high environmental mobility[1][2].

  • Isolation: Evacuate the immediate area and allow any suspended dust to settle.

  • Dry Cleanup: Do not flush with water. Use a HEPA-filtered vacuum or carefully sweep the material into a suitable disposal container using a static-free brush[1][2].

  • Surface Decontamination: Wipe the area with a damp paper towel (using a minimal amount of ethanol to dissolve the lipophilic derivative) and dispose of the towels as solid hazardous waste.

  • Self-Validation Check: Following the wipe-down, perform a secondary wipe with a clean, solvent-wetted swab. Visually inspect the swab against a stark white background; if any discoloration or residue is present, repeat step 3 before declaring the area decontaminated.

Disposal Workflow Visualization

DisposalWorkflow Start N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea Waste Generation Decision Determine Waste State Start->Decision Solid Solid Waste (Powders, Consumables) Decision->Solid Dry / Powder Liquid Liquid Waste (Organic Solutions) Decision->Liquid Dissolved SolidPack Double-bag in Polyethylene Store in Rigid HDPE Solid->SolidPack LiquidPack Collect in Segregated Solvent Carboy (<80% full) Liquid->LiquidPack Label Label: Toxic/Hazardous EPA P/U-Series Analog SolidPack->Label LiquidPack->Label Incinerate EHS Transfer for High-Temp Incineration (SOx/NOx Scrubbed) Label->Incinerate

Caption: Decision tree for the segregation, packaging, and disposal of thiourea derivative hazardous waste.

References

  • Hazardous Waste Disposal Guidelines - Purdue University Fort Wayne. Source: pfw.edu.
  • LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE - Tsinghua University. Source: tsinghua.edu.cn.
  • SAFETY DATA SHEET - Thiourea. Source: columbuschemical.com.
  • SAFETY DATA SHEET - Thiourea. Source: fishersci.com.
  • Material Safety Data Sheet - Thiourea, 99%. Source: coleparmer.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea
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N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea
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